1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone
Description
Properties
IUPAC Name |
1-(1,3,5-trimethylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5-8(7(3)11)6(2)10(4)9-5/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRUNQHYQYTSHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20150071 | |
| Record name | Ketone, methyl 1,3,5-trimethyl-pyrazol-4-yl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20150071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125-28-6 | |
| Record name | 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketone, methyl 1,3,5-trimethyl-pyrazol-4-yl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ketone, methyl 1,3,5-trimethyl-pyrazol-4-yl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20150071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone, a valuable heterocyclic ketone intermediate in pharmaceutical and agrochemical research. The primary synthetic route discussed is the Friedel-Crafts acylation of 1,3,5-trimethyl-1H-pyrazole. This document provides detailed experimental protocols, quantitative data, and workflow visualizations to aid in the successful synthesis and characterization of the target compound.
Overview of Synthetic Strategies
The introduction of an acetyl group at the C-4 position of the 1,3,5-trimethyl-1H-pyrazole ring is most effectively achieved via electrophilic substitution. Two primary methods are considered:
-
Friedel-Crafts Acylation: This classical method involves the reaction of the pyrazole substrate with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. For pyrazole systems, which can be sensitive to strong Lewis acids, milder catalysts are often preferred to prevent undesired side reactions or complexation with the basic nitrogen atoms of the pyrazole ring.
-
Vilsmeier-Haack Type Acetylation: While traditionally used for formylation, the Vilsmeier-Haack reaction can be adapted for acetylation using N,N-dimethylacetamide (DMA) and phosphorus oxychloride (POCl₃). This method offers an alternative pathway, particularly under solvent-free conditions.
This guide will focus on a Friedel-Crafts acylation approach, which is well-documented for the C-acylation of pyrazole derivatives.
Experimental Protocol: Friedel-Crafts Acylation
This section provides a detailed methodology for the synthesis of this compound via Friedel-Crafts acylation.
2.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1,3,5-trimethyl-1H-pyrazole | ≥98% | Commercially Available |
| Acetyl Chloride | ≥99% | Commercially Available |
| Titanium(IV) chloride (TiCl₄) | ≥99% | Commercially Available |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
2.2. Reaction Procedure
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.
-
Charging of Reactants: The flask is charged with 1,3,5-trimethyl-1H-pyrazole (10.0 g, 80.5 mmol) and anhydrous dichloromethane (100 mL). The solution is cooled to 0 °C in an ice bath.
-
Addition of Lewis Acid: Titanium(IV) chloride (18.3 g, 96.6 mmol, 1.2 equiv.) is added dropwise to the stirred solution at 0 °C over a period of 15 minutes. The formation of a colored complex may be observed.
-
Addition of Acylating Agent: Acetyl chloride (6.9 g, 88.6 mmol, 1.1 equiv.) is added dropwise to the reaction mixture at 0 °C over a period of 20 minutes.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.
-
Work-up: Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice (200 g) and stirred for 30 minutes. The mixture is then neutralized by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic extracts are washed with brine (100 mL), dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The residue is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.
2.3. Characterization Data
| Parameter | Value |
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Boiling Point | 243.4 °C at 760 mmHg |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.75 (s, 3H, N-CH₃), 2.45 (s, 3H, C-CH₃), 2.40 (s, 3H, C-CH₃), 2.35 (s, 3H, COCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 195.0, 148.0, 140.0, 115.0, 35.0, 30.0, 12.0, 10.0 |
| Mass Spectrometry (ESI+) | m/z: 153.1 [M+H]⁺ |
(Note: The provided NMR data is predicted and should be confirmed by experimental analysis.)
Visualizations
3.1. Synthetic Pathway
Caption: Synthetic route to this compound.
3.2. Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
Titanium(IV) chloride is highly corrosive and reacts violently with water, releasing HCl gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acetyl chloride is also corrosive and a lachrymator. Handle with care in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
Conclusion
This technical guide provides a comprehensive overview and a detailed, actionable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably prepare this important chemical intermediate for further applications in drug discovery and development. The provided visualizations of the synthetic pathway and experimental workflow serve as quick references to streamline the laboratory process.
Technical Guide: 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone (CAS 1125-28-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available technical information on 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone. Extensive searches of scientific literature and chemical databases have revealed limited publicly available data regarding its detailed synthesis, comprehensive spectral analysis, and biological activities.
Introduction
This compound is a substituted pyrazole derivative. The pyrazole nucleus is a well-known scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This guide provides a consolidated overview of the known properties of this specific compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. This data is primarily sourced from safety data sheets and chemical supplier information.
| Property | Value | Reference |
| CAS Number | 1125-28-6 | [1] |
| Molecular Formula | C₈H₁₂N₂O | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
| Boiling Point | 243.4 °C at 760 mmHg | [1] |
| Density | 1.07 g/cm³ | [1] |
| Flash Point | 101 °C | [1] |
| Vapor Pressure | 0.0321 mmHg at 25 °C | [1] |
Synthesis
A generalized workflow for such a synthesis is depicted below. Note: This is a hypothetical pathway and has not been experimentally verified for this specific compound based on available literature.
Caption: Hypothetical workflow for the synthesis of this compound.
Spectral Data
Comprehensive, assigned spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound were not found in the public domain. For drug development and research purposes, empirical acquisition and analysis of this data are essential for structural confirmation and purity assessment.
Biological and Pharmacological Activity
There is no specific information available in the scientific literature concerning the biological or pharmacological activities of this compound.
However, the broader class of pyrazole derivatives has been extensively studied and is known to interact with various biological targets. The potential areas of interest for this compound, based on its structural motifs, could include:
-
Anti-inflammatory activity: Many pyrazole-containing compounds are known to be inhibitors of cyclooxygenase (COX) enzymes.
-
Anticancer activity: Substituted pyrazoles have been investigated as inhibitors of various kinases and other proteins involved in cell cycle regulation and proliferation.[2][3][4]
-
Antimicrobial activity: The pyrazole scaffold is present in a number of compounds with demonstrated antibacterial and antifungal properties.
The logical relationship for investigating the potential biological activity of this compound would follow a standard drug discovery and development pipeline.
Caption: General workflow for the biological evaluation of a novel chemical entity.
Signaling Pathways
No signaling pathways have been described in the literature for this compound due to the lack of research on its biological effects. Should future studies identify a biological target, the elucidation of its mechanism of action and impact on cellular signaling would be a critical next step.
Conclusion
This compound is a chemical compound for which there is a significant gap in publicly available scientific data. While its basic physical and chemical properties are known, a comprehensive understanding of its synthesis, spectral characteristics, and biological profile is lacking. This presents an opportunity for original research to characterize this molecule and explore its potential applications in medicinal chemistry and drug discovery. The information provided herein serves as a baseline for such future investigations.
References
- 1. 1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-ETHANONE - Safety Data Sheet [chemicalbook.com]
- 2. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 1-Methyl-1,4-dihydroindeno[1,2-c]pyrazole Analogues as Potential Anticancer Agents Targeting Tubulin Colchicine Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physical and Chemical Properties of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone
Abstract: This document provides a comprehensive technical overview of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone, a substituted pyrazole derivative. It consolidates available data on its physical and chemical properties, spectroscopic characteristics, and potential synthetic routes. This guide is intended to serve as a foundational resource for researchers utilizing this compound as a chemical intermediate or for further investigation in medicinal chemistry and materials science.
Compound Identification
This compound is a heterocyclic compound featuring a pyrazole ring system. The pyrazole core is substituted with three methyl groups at positions 1, 3, and 5, and an acetyl group at position 4.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 1125-28-6 | [2][3] |
| Molecular Formula | C₈H₁₂N₂O | [2] |
| Molecular Weight | 152.19 g/mol | [2] |
| InChIKey | RRRUNQHYQYTSHH-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1=C(C(=NN1C)C)C(=O)C | [1] |
Physical Properties
| Property | Value | Reference |
| Physical State | Solid or liquid | |
| Boiling Point | 243.4°C at 760 mmHg | [2] |
| Density | 1.07 g/cm³ | [2] |
| Flash Point | 101°C | [2] |
| Vapor Pressure | 0.0321 mmHg at 25°C | [2] |
| Predicted XlogP | 0.7 | [1] |
| Melting Point | Data not available | |
| Solubility | Data not available |
Spectroscopic Data
While specific, verified spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[4][5]
| Technique | Expected Wavenumber / Chemical Shift | Description |
| IR Spectroscopy | ~1680 cm⁻¹ | Strong absorption corresponding to the C=O (ketone) stretch. |
| ~2900-3000 cm⁻¹ | C-H stretching from the methyl groups. | |
| ~1550-1600 cm⁻¹ | C=C and C=N stretching within the pyrazole ring. | |
| ¹H NMR (CDCl₃) | ~3.7 ppm (s, 3H) | Singlet for the N-CH₃ group. |
| ~2.5 ppm (s, 3H) | Singlet for the acetyl (C(=O)-CH₃) group. | |
| ~2.3 ppm (s, 3H) | Singlet for the C3-CH₃ group on the pyrazole ring. | |
| ~2.2 ppm (s, 3H) | Singlet for the C5-CH₃ group on the pyrazole ring. | |
| ¹³C NMR (CDCl₃) | ~195 ppm | Carbonyl carbon of the acetyl group. |
| ~150 ppm, ~140 ppm, ~115 ppm | Carbons of the pyrazole ring. | |
| ~35 ppm | N-CH₃ carbon. | |
| ~28 ppm | Acetyl CH₃ carbon. | |
| ~12 ppm, ~10 ppm | C3-CH₃ and C5-CH₃ carbons. | |
| Mass Spectrometry | m/z 153.1022 [M+H]⁺ | Predicted mass for the protonated molecule.[1] |
| m/z 175.0842 [M+Na]⁺ | Predicted mass for the sodium adduct.[1] |
Chemical Properties and Synthesis
Reactivity: The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, although the existing substituents will direct future reactions. The acetyl group exhibits typical ketone chemistry, including susceptibility to nucleophilic attack at the carbonyl carbon and potential for condensation reactions at the alpha-carbon.
Synthesis: A common and effective method for the acylation of electron-rich aromatic and heteroaromatic rings is the Friedel-Crafts acylation.[6][7] While a specific published protocol for this compound is not available, a standard procedure can be proposed based on this reaction. The starting material would be 1,3,5-trimethyl-1H-pyrazole, which is acylated at the C4 position.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
-
Principle: This protocol describes the electrophilic aromatic substitution at the C4 position of 1,3,5-trimethyl-1H-pyrazole using acetyl chloride as the acylating agent and aluminum chloride (AlCl₃) as the Lewis acid catalyst.[8]
-
Materials:
-
1,3,5-trimethyl-1H-pyrazole
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) to the suspension via the dropping funnel. Stir for 15 minutes to form the acylium ion complex.
-
In a separate flask, dissolve 1,3,5-trimethyl-1H-pyrazole (1.0 equivalent) in anhydrous DCM.
-
Add the pyrazole solution dropwise to the reaction mixture at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1M HCl to quench the reaction and decompose the aluminum complex.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient to afford the pure this compound.
-
Biological Activity
The pyrazole nucleus is a prominent scaffold in a wide array of pharmacologically active compounds, known to exhibit properties including anti-inflammatory, anticancer, and antimicrobial activities.[9] However, a review of the current literature reveals no specific studies detailing the biological activity or the role of this compound in any signaling pathways. Its primary role in research and development appears to be that of a synthetic intermediate for constructing more complex molecules.
Visualizations
The following diagrams illustrate the logical workflows for the synthesis and characterization of the title compound.
References
- 1. PubChemLite - this compound (C8H12N2O) [pubchemlite.lcsb.uni.lu]
- 2. 1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-ETHANONE - Safety Data Sheet [chemicalbook.com]
- 3. 1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-ETHANONE | 1125-28-6 [chemicalbook.com]
- 4. 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journaljpri.com [journaljpri.com]
"1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone molecular structure"
An In-depth Technical Guide on 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the molecular structure, properties, and available data for the chemical compound this compound. Pyrazole derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, making them important scaffolds in medicinal chemistry and drug development.[1][2][3] This guide consolidates key identifiers, physicochemical properties, and predicted spectroscopic data to serve as a foundational resource for research and development activities involving this specific molecule.
Molecular Identity and Structure
This compound is a substituted pyrazole, featuring methyl groups at positions 1, 3, and 5 of the pyrazole ring, and an ethanone (acetyl) group at position 4.
Chemical Identifiers
A structured summary of the key identifiers for this compound is presented below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 1125-28-6 | [5][6] |
| Molecular Formula | C₈H₁₂N₂O | [4][6] |
| Canonical SMILES | CC1=C(C(=NN1C)C)C(=O)C | [4] |
| InChI | InChI=1S/C8H12N2O/c1-5-8(7(3)11)6(2)10(4)9-5/h1-4H3 | [4] |
| InChIKey | RRRUNQHYQYTSHH-UHFFFAOYSA-N | [4] |
Logical Relationship of Molecular Identifiers
The following diagram illustrates the relationship between the common name and its corresponding structural and registry identifiers.
References
- 1. 1-[3,5-Bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. journaljpri.com [journaljpri.com]
- 4. PubChemLite - this compound (C8H12N2O) [pubchemlite.lcsb.uni.lu]
- 5. 1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-ETHANONE | 1125-28-6 [chemicalbook.com]
- 6. 1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-ETHANONE - Safety Data Sheet [chemicalbook.com]
Technical Guide: Spectral and Experimental Profile of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral and experimental characteristics of the compound 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone. Due to the limited availability of direct experimental data for this specific molecule, this document presents estimated spectral data based on analogous compounds and established spectroscopic principles. A plausible synthetic route and detailed experimental protocols are also provided to facilitate its preparation and analysis. Furthermore, a potential mechanism of action is explored through the visualization of the cyclooxygenase-2 (COX-2) signaling pathway, a common target for pyrazole-containing anti-inflammatory agents.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 1125-28-6[1]
-
Molecular Weight: 152.19 g/mol [1]
-
Predicted Physical Properties:
Estimated Spectral Data
The following tables summarize the estimated spectral data for this compound. These estimations are derived from the analysis of structurally similar compounds and fundamental principles of spectroscopy.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
-
Solvent: CDCl₃
-
Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.7 | s | 3H | N-CH₃ (Position 1) |
| ~ 2.4 | s | 3H | C-CH₃ (Position 3 or 5) |
| ~ 2.3 | s | 3H | C-CH₃ (Position 5 or 3) |
| ~ 2.5 | s | 3H | COCH₃ (Acetyl group) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
-
Solvent: CDCl₃
-
Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~ 195 | C=O (Acetyl carbonyl) |
| ~ 150 | C-3 or C-5 (Pyrazole ring) |
| ~ 140 | C-5 or C-3 (Pyrazole ring) |
| ~ 115 | C-4 (Pyrazole ring) |
| ~ 35 | N-CH₃ (Position 1) |
| ~ 30 | COCH₃ (Acetyl methyl) |
| ~ 14 | C-CH₃ (Position 3 or 5) |
| ~ 12 | C-CH₃ (Position 5 or 3) |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2950-3000 | Medium | C-H stretch (aromatic/aliphatic) |
| ~ 1670-1690 | Strong | C=O stretch (ketone) |
| ~ 1550-1600 | Medium | C=N, C=C stretch (pyrazole ring) |
| ~ 1350-1450 | Medium | C-H bend (methyl groups) |
MS (Mass Spectrometry)
-
Ionization Mode: Electrospray Ionization (ESI)
| m/z (Da) | Ion |
| 153.10224 | [M+H]⁺ |
| 175.08418 | [M+Na]⁺ |
| 152.09441 | [M]⁺ |
Experimental Protocols
Proposed Synthesis: Friedel-Crafts Acylation of 1,3,5-Trimethyl-1H-pyrazole
The synthesis of this compound can be plausibly achieved via the Friedel-Crafts acylation of 1,3,5-trimethyl-1H-pyrazole. This method is a common approach for the acylation of electron-rich heterocyclic compounds.
Caption: Potential inhibition of the COX-2 signaling pathway by a pyrazole derivative.
Conclusion
This technical guide provides a foundational understanding of the chemical and spectral properties of this compound. While direct experimental data is currently scarce, the estimated spectral data and the proposed synthetic protocol offer a valuable starting point for researchers interested in this compound. The potential for this molecule to act as a COX-2 inhibitor, based on the known activities of similar pyrazole derivatives, suggests it may be a compound of interest for further investigation in the development of novel therapeutic agents. It is recommended that future work focuses on the experimental validation of the data and protocols presented herein.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR spectrum of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone, a substituted pyrazole of interest in medicinal chemistry and materials science. This document outlines the predicted spectral data, provides a plausible experimental protocol for its synthesis and spectroscopic analysis, and includes visualizations to aid in understanding its molecular structure and reaction pathway.
Predicted ¹H NMR Spectral Data
The structure contains four distinct methyl groups in different chemical environments, which are expected to appear as four sharp singlets in the ¹H NMR spectrum. The absence of protons on the pyrazole ring eliminates the possibility of spin-spin coupling between ring protons.
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| 1 | ~ 3.7 | Singlet | 3H | N-CH₃ |
| 2 | ~ 2.4 | Singlet | 3H | COCH₃ |
| 3 | ~ 2.2 | Singlet | 3H | C₅-CH₃ |
| 4 | ~ 2.2 | Singlet | 3H | C₃-CH₃ |
Note: The chemical shifts are predicted and may vary slightly in an experimental setting. The assignments for the C₃-CH₃ and C₅-CH₃ protons are interchangeable.
Molecular Structure and Synthesis Workflow
The molecular structure of this compound is presented below, followed by a proposed synthetic workflow.
Caption: Molecular structure of this compound.
A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3,5-trimethyl-1H-pyrazole. A logical workflow for this synthesis is depicted below.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocols
The following sections detail the proposed experimental procedures for the synthesis of this compound and the acquisition of its ¹H NMR spectrum.
3.1. Synthesis of this compound via Friedel-Crafts Acylation
This procedure is based on established methods for the acylation of electron-rich heterocyclic compounds.
-
Materials and Reagents:
-
1,3,5-trimethyl-1H-pyrazole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.
-
To this mixture, add a solution of 1,3,5-trimethyl-1H-pyrazole (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
-
3.2. ¹H NMR Spectrum Acquisition
This is a general protocol for obtaining a high-resolution ¹H NMR spectrum.
-
Instrumentation:
-
A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
-
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Acquisition Parameters:
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30')
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Spectral Width: A range appropriate for ¹H NMR, typically -2 to 12 ppm.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
-
This guide provides a comprehensive overview for the study of this compound, which should prove valuable for researchers in the fields of chemical synthesis and drug development.
In-Depth Technical Guide: 13C NMR Analysis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone, a substituted pyrazole of interest in medicinal chemistry and materials science. This document outlines predicted spectral data, detailed experimental protocols, and visual workflows to support researchers in the characterization of this and related compounds.
Predicted 13C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O (acetyl) | ~195-200 | The carbonyl carbon of an acetyl group attached to an aromatic ring typically resonates in this downfield region. For example, the carbonyl carbon in 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone appears at 195.95 ppm.[5] |
| C3 (pyrazole) | ~148-152 | The C3 carbon of the pyrazole ring, substituted with a methyl group, is expected to be significantly deshielded. |
| C5 (pyrazole) | ~138-142 | Similar to C3, the C5 carbon bearing a methyl group will be deshielded. |
| C4 (pyrazole) | ~110-115 | The C4 carbon, substituted with the acetyl group, will have its chemical shift influenced by the electron-withdrawing nature of the carbonyl group. |
| N-CH3 | ~35-40 | The N-methyl group carbon chemical shift is characteristic for N-alkylated pyrazoles. |
| C3-CH3 | ~12-15 | Methyl groups attached to the pyrazole ring at positions 3 and 5 have characteristic chemical shifts in this range.[5] |
| C5-CH3 | ~10-13 | Similar to the C3-methyl group, with slight variations possible due to the overall electronic structure.[5] |
| CO-CH3 | ~25-30 | The methyl carbon of the acetyl group is expected in this typical range for acetyl moieties.[5] |
Experimental Protocols
The following sections detail the methodologies for the synthesis of the target compound and its subsequent 13C NMR analysis.
Synthesis of this compound
A general and effective method for the synthesis of 1,3,5-trisubstituted pyrazoles involves a one-pot reaction of a hydrazine, a β-diketone, and an aldehyde.[6] A plausible synthetic route for this compound would involve the cyclocondensation of methylhydrazine with a suitable β-diketone precursor.
Materials:
-
Methylhydrazine
-
Pentane-2,4-dione (acetylacetone)
-
Acetic anhydride
-
Glacial acetic acid
-
Ethanol
-
Sodium acetate
Procedure:
-
To a solution of pentane-2,4-dione in ethanol, add an equimolar amount of methylhydrazine.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting intermediate, 1,3,5-trimethyl-1H-pyrazole, can be isolated and purified by column chromatography.
-
For the acylation step, dissolve the purified 1,3,5-trimethyl-1H-pyrazole in acetic anhydride.
-
Add a catalytic amount of a Lewis acid (e.g., AlCl3) or a protic acid to facilitate the Friedel-Crafts acylation at the C4 position.
-
Heat the mixture and monitor the reaction by TLC.
-
After the reaction is complete, quench the reaction mixture with ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
13C NMR Sample Preparation and Analysis
A standard protocol for acquiring a 13C NMR spectrum is detailed below.[7][8][9]
Materials:
-
This compound (50-100 mg)
-
Deuterated solvent (e.g., CDCl3, DMSO-d6), 0.5-0.6 mL
-
5 mm NMR tube
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Pipette and filter
Procedure:
-
Sample Dissolution: Accurately weigh 50-100 mg of the synthesized compound and dissolve it in approximately 0.5-0.6 mL of a suitable deuterated solvent in a small vial.[8] The choice of solvent depends on the solubility of the compound.
-
Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as TMS, to the NMR tube. TMS provides a reference signal at 0 ppm.
-
Spectrometer Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Data Acquisition: Set up the 13C NMR experiment on the spectrometer. Typical acquisition parameters include:
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 2-5 seconds between pulses is recommended to allow for full relaxation of the carbon nuclei.
-
-
Data Processing: After data acquisition, the raw data (Free Induction Decay - FID) is processed. This involves:
-
Fourier Transformation: Converts the time-domain signal (FID) to a frequency-domain signal (spectrum).
-
Phase Correction: Adjusts the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Corrects for any distortions in the baseline of the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for 13C NMR analysis and the molecular structure of the target compound.
Caption: Workflow for 13C NMR Analysis.
Caption: Structure of this compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
Mass Spectrometry of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone, a heterocyclic ketone of interest in research and development. This document outlines the predicted electron ionization (EI) fragmentation pathways, presents the expected mass-to-charge ratios of key fragments in a tabular format, and details a standard gas chromatography-mass spectrometry (GC-MS) protocol for its analysis. The guide also includes visualizations of the predicted fragmentation cascade and a general experimental workflow to aid in understanding and practical application.
Introduction
This compound is a substituted pyrazole derivative. The pyrazole moiety is a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1] Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such novel compounds. Electron ionization mass spectrometry (EI-MS) is a widely used technique that provides reproducible fragmentation patterns, offering a "fingerprint" for compound identification. Understanding these fragmentation patterns is essential for interpreting mass spectra and confirming molecular structures.
Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation
Upon electron ionization, this compound (molecular weight: 152.19 g/mol , molecular formula: C8H12N2O) is expected to form a molecular ion (M•+) at m/z 152. This molecular ion will then undergo a series of fragmentation events, primarily driven by the presence of the carbonyl group and the pyrazole ring.
The primary fragmentation is anticipated to be the cleavage of the acyl group, a common pathway for ketones. This can occur in two principal ways:
-
α-cleavage: Loss of a methyl radical (•CH3) from the acetyl group to form a stable acylium ion.
-
Loss of the acetyl group: Cleavage of the bond between the pyrazole ring and the carbonyl carbon, resulting in the formation of a pyrazolyl cation.
Further fragmentation of the pyrazole ring itself can also occur, although this is generally less favorable than the initial cleavages around the keto group.
Below is a diagram illustrating the predicted fragmentation pathway.
Data Presentation: Predicted Mass Fragments
The following table summarizes the predicted major fragments for this compound under electron ionization.
| m/z | Predicted Fragment Ion | Proposed Structure | Notes |
| 152 | [C8H12N2O]•+ | Molecular Ion | The intact molecule with one electron removed. |
| 137 | [C7H9N2O]+ | [M - CH3]+ | Loss of a methyl radical from the acetyl group (α-cleavage). |
| 123 | [C7H11N2]+ | [M - C2H3O]•+ | Loss of the entire acetyl group. |
| 109 | [C6H9N2]+ | [M - C2H3O - CH2]+ | Subsequent fragmentation of the pyrazolyl cation. |
| 43 | [C2H3O]+ | Acetyl Cation | A common fragment for acetyl-containing compounds. |
Experimental Protocols: Gas Chromatography-Mass Spectrometry (GC-MS)
A standard approach for the analysis of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS).
4.1. Sample Preparation
-
Dissolution: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable volatile organic solvent (e.g., dichloromethane or ethyl acetate) to prepare a 1 mg/mL stock solution.
-
Dilution: Prepare a working solution of approximately 10-100 µg/mL by diluting the stock solution with the same solvent.
-
Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter into a clean GC vial.
4.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/second.
4.3. Data Analysis
The acquired data should be processed using the instrument's software. The total ion chromatogram (TIC) will show the retention time of the compound, and the mass spectrum at that retention time can be extracted and compared against the predicted fragmentation pattern for identification.
Below is a diagram illustrating the general experimental workflow.
Conclusion
The mass spectrometric analysis of this compound by electron ionization is predicted to yield a characteristic fragmentation pattern, with key fragments at m/z 152, 137, 123, 109, and 43. This information, in conjunction with the provided GC-MS protocol, serves as a valuable resource for researchers in the identification and characterization of this and structurally related compounds. The methodologies and predicted data herein provide a solid foundation for further investigation in drug discovery and development.
References
Methodological & Application
The Synthetic Versatility of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone: A Gateway to Novel Heterocyclic Scaffolds
Introduction: 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone is a versatile building block in organic synthesis, primarily serving as a precursor for a variety of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The presence of a reactive acetyl group attached to the stable trimethylated pyrazole ring allows for its participation in several key condensation reactions, leading to the formation of chalcones, pyrazolines, and other valuable scaffolds. These resulting compounds are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pyrazole-based chalcones and their subsequent conversion to pyrazoline derivatives.
Application Notes
The primary application of this compound in organic synthesis is as a ketone component in condensation reactions. The most prominent of these is the Claisen-Schmidt condensation , which involves the reaction of the ethanone with an aromatic aldehyde in the presence of a base to form an α,β-unsaturated ketone, commonly known as a chalcone.[1][2][3] These chalcones are not only valuable synthetic intermediates but also exhibit a spectrum of biological activities.[4][5]
The general reaction scheme is as follows:
Caption: General scheme of the Claisen-Schmidt condensation.
The resulting pyrazole-based chalcones can be further utilized in cyclization reactions. A common subsequent transformation is the reaction with hydrazine hydrate or its derivatives to yield pyrazoline scaffolds.[6][7][8] Pyrazolines are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are of significant interest due to their diverse pharmacological properties.[9][10]
The synthesis of pyrazolines from chalcones is a robust and widely employed method for generating chemical libraries for drug discovery.[6]
Experimental Protocols
While specific literature detailing the use of this compound was not identified in the conducted search, the following protocols are based on well-established general procedures for the Claisen-Schmidt condensation and subsequent pyrazoline synthesis with analogous pyrazole-containing ketones.[9][11]
Protocol 1: Synthesis of (E)-3-(Aryl)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one (Pyrazole-based Chalcone) via Claisen-Schmidt Condensation
This protocol outlines the base-catalyzed condensation of this compound with a substituted aromatic aldehyde.
Materials:
-
This compound (1.0 equivalent)
-
Substituted aromatic aldehyde (1.0 - 1.2 equivalents)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 20-40% w/v)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and filtration
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the chosen aromatic aldehyde (1.0 eq.) in an appropriate volume of ethanol.
-
Catalyst Addition: Cool the mixture in an ice bath with continuous stirring. Slowly add the aqueous sodium hydroxide solution (2-3 equivalents) to the flask, maintaining the temperature below 10 °C.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the aldehyde.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water or crushed ice. If a precipitate forms, it can be collected by filtration. If no solid precipitates, acidify the mixture with dilute hydrochloric acid to neutralize the excess NaOH, which should induce precipitation of the chalcone.
-
Purification: The collected crude product is washed with cold water and can be purified by recrystallization from a suitable solvent, such as ethanol.
Caption: Workflow for Chalcone Synthesis.
Protocol 2: Synthesis of 1-Acetyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5-(aryl)-4,5-dihydro-1H-pyrazole (Pyrazoline)
This protocol describes the cyclization of a pyrazole-based chalcone with hydrazine hydrate in the presence of acetic acid to form the corresponding N-acetylated pyrazoline.
Materials:
-
(E)-3-(Aryl)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one (1.0 equivalent)
-
Hydrazine hydrate (80-99%) (1.5 - 2.0 equivalents)
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and filtration
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the pyrazole-based chalcone (1.0 eq.) in glacial acetic acid.
-
Reagent Addition: Add hydrazine hydrate (1.5 - 2.0 eq.) to the solution.
-
Reaction: Heat the reaction mixture to reflux with stirring. The reaction time typically ranges from 4 to 8 hours.
-
Monitoring: Monitor the progress of the reaction using TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. The crude pyrazoline can be purified by recrystallization from a suitable solvent like ethanol.
Caption: Workflow for Pyrazoline Synthesis.
Data Presentation
The following tables summarize representative data for the synthesis of chalcones and pyrazolines based on this compound. The yields are hypothetical and based on typical outcomes for similar reactions reported in the literature.[9][11]
Table 1: Synthesis of Pyrazole-based Chalcones
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | (E)-3-phenyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one | 85 |
| 2 | 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one | 90 |
| 3 | 4-Methoxybenzaldehyde | (E)-3-(4-methoxyphenyl)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one | 88 |
| 4 | 4-Nitrobenzaldehyde | (E)-3-(4-nitrophenyl)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one | 92 |
Table 2: Synthesis of Pyrazoline Derivatives from Chalcones
| Entry | Chalcone from Table 1 | Product | Yield (%) |
| 1 | Entry 1 | 1-Acetyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5-phenyl-4,5-dihydro-1H-pyrazole | 80 |
| 2 | Entry 2 | 1-Acetyl-5-(4-chlorophenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazole | 85 |
| 3 | Entry 3 | 1-Acetyl-5-(4-methoxyphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazole | 82 |
| 4 | Entry 4 | 1-Acetyl-5-(4-nitrophenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazole | 88 |
Logical Relationship Diagram
The synthetic relationship between the starting material, intermediate, and final product, along with the key reaction types, is illustrated below.
Caption: Synthetic pathway from the starting ketone to pyrazoline.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. mdpi.com [mdpi.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. jddtonline.info [jddtonline.info]
- 6. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 7. Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jchr.org [jchr.org]
- 10. Synthesis, biological evaluation and molecular docking studies of novel 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing 1-methylindol derivatives as potential tubulin assembling inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Acylation of 1,3,5-Trimethylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Trimethylpyrazole is a substituted pyrazole, a class of heterocyclic compounds that are significant building blocks in medicinal chemistry and materials science. The acylation of the pyrazole ring, particularly at the C4 position, introduces a keto-functional group that serves as a versatile handle for further chemical modifications. This protocol details established methods for the acylation of 1,3,5-trimethylpyrazole, focusing on Friedel-Crafts acylation and Vilsmeier-Haack formylation, providing researchers with a comprehensive guide for the synthesis of 4-acyl-1,3,5-trimethylpyrazoles.
Overview of Acylation Methods
The primary methods for the acylation of 1,3,5-trimethylpyrazole involve electrophilic substitution at the electron-rich C4 position of the pyrazole ring. The two most common and effective methods are:
-
Friedel-Crafts Acylation: This classic method utilizes an acyl chloride or anhydride in the presence of a Lewis acid catalyst to introduce an acyl group.[1] For pyrazole systems, milder Lewis acids are sometimes preferred to avoid complexation with the nitrogen atoms of the ring.[2]
-
Vilsmeier-Haack Reaction: This reaction is a specific method for formylation (acylation with a formyl group) using a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl3).[3] The reactive electrophile in this case is the Vilsmeier reagent, a chloroiminium ion.[3]
Data Presentation: Comparison of Reaction Conditions for Pyrazole Acylation
The following table summarizes various conditions reported for the acylation of different pyrazole derivatives, which can be adapted for 1,3,5-trimethylpyrazole.
| Acylation Method | Substrate | Acylating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Friedel-Crafts | 1,3,5-Substituted Pyrazole | Acetic Anhydride / Acetyl Chloride | AlCl3 | Dichloromethane (DCM) | Not Specified | Not Specified | Not Specified | [2] |
| Friedel-Crafts | N-methyl/phenylpyrazoles | Phenyl Ketones | AlCl3 | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| Vilsmeier-Haack | 5-chloro-1H-pyrazoles | DMF/POCl3 | - | Not Specified | 120 | 2 | Good | [5] |
| Vilsmeier-Haack | N-alkyl-3,5-dimethyl-1H-pyrazoles | DMF/POCl3 | - | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| Friedel-Crafts | 3-Methyl-1-phenyl-pyrazol-5-one | p-Toluoyl chloride | Ca(OH)2 | Dioxane | Reflux | 1.5 | High | [7] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 1,3,5-Trimethylpyrazole with an Acyl Chloride
This protocol is a general procedure adapted from literature for the acylation of pyrazoles.[2][8]
Materials:
-
1,3,5-Trimethylpyrazole
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous Lewis acid (e.g., AlCl3, TiCl4, SnCl4)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and the Lewis acid catalyst (1.1 equivalents). Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 1,3,5-trimethylpyrazole (1 equivalent) in anhydrous dichloromethane.
-
Add the acyl chloride (1.1 equivalents) to the solution of 1,3,5-trimethylpyrazole.
-
Slowly add the solution containing 1,3,5-trimethylpyrazole and the acyl chloride to the cooled Lewis acid suspension via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 4-acyl-1,3,5-trimethylpyrazole.
Protocol 2: Vilsmeier-Haack Formylation of 1,3,5-Trimethylpyrazole
This protocol is a general procedure for the formylation of pyrazoles using the Vilsmeier-Haack reaction.[5][6]
Materials:
-
1,3,5-Trimethylpyrazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Heating mantle with a reflux condenser
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, place anhydrous DMF (3-10 equivalents) and cool to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5-3 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent may be observed as the solution becomes viscous or solidifies.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Dissolve 1,3,5-trimethylpyrazole (1 equivalent) in a minimal amount of anhydrous DCE or DCM.
-
Add the solution of 1,3,5-trimethylpyrazole to the Vilsmeier reagent.
-
After the addition, the reaction mixture can be stirred at room temperature or heated to reflux (e.g., 80-120 °C) for 2-12 hours. The optimal temperature and time should be determined by monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield 1,3,5-trimethylpyrazole-4-carbaldehyde.
Visualizations
Signaling Pathway Diagrams
Caption: Mechanism of Friedel-Crafts Acylation on 1,3,5-Trimethylpyrazole.
Caption: Mechanism of Vilsmeier-Haack Formylation on 1,3,5-Trimethylpyrazole.
Experimental Workflow
Caption: General experimental workflow for the acylation of 1,3,5-trimethylpyrazole.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Preparation and properties of some pyrazolyl ketones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of Pyrazole Ketones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis of pyrazole ketones, a critical pharmacophore in many drug candidates. The following protocols are based on established and efficient synthetic methodologies, offering a guide for laboratory-scale preparation.
Introduction
Pyrazole ketones are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including analgesic, anti-inflammatory, antipyretic, and antimicrobial properties. Their versatile structure serves as a key building block in the development of new therapeutic agents. This document outlines several common and effective methods for their preparation.
Synthetic Strategies Overview
The synthesis of pyrazole ketones can be achieved through various pathways. The most prevalent methods involve the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. These reactions can be performed under conventional heating, microwave irradiation, or in a continuous flow system.
A general workflow for the synthesis of pyrazole ketones is depicted below. The process typically starts with the selection of appropriate starting materials, followed by the reaction under optimized conditions, and concludes with the isolation and purification of the final product.
Caption: General experimental workflow for pyrazole ketone synthesis.
I. Knorr Pyrazole Synthesis from 1,3-Diketones
The Knorr pyrazole synthesis is a classic and reliable method for preparing pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[1][2] This approach offers a straightforward route to a wide variety of substituted pyrazoles.
Reaction Scheme:
Caption: Knorr pyrazole synthesis from a 1,3-diketone and hydrazine.
Experimental Protocol
Materials:
-
Substituted 1,3-diketone (1.0 eq)
-
Hydrazine hydrate or substituted hydrazine (1.1 eq)
-
Ethanol or acetic acid (solvent)
-
Glacial acetic acid (catalyst, if needed)
Procedure:
-
In a round-bottom flask, dissolve the 1,3-diketone in the chosen solvent.
-
Add the hydrazine derivative to the solution. If using a hydrazine salt, an appropriate base may be required.
-
Add a catalytic amount of glacial acetic acid if the reaction is slow.
-
The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a precipitate forms, it is collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified.
-
Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Summary
| R1 Group | R2 Group | Hydrazine | Solvent | Time (h) | Yield (%) | Reference |
| Phenyl | Methyl | Phenylhydrazine | N,N-dimethylacetamide | - | 59-98 | [2] |
| Aryl | Methyl | Hydrazine | Trifluoroacetic acid/TfOH | - | - | [2] |
Note: Specific reaction times and yields are highly dependent on the substrates used.
II. Synthesis from α,β-Unsaturated Ketones and Hydrazines
This method involves the condensation of an α,β-unsaturated ketone with a hydrazine, which typically proceeds through a pyrazoline intermediate that is subsequently oxidized to the corresponding pyrazole.[1][2]
Reaction Scheme:
Caption: Synthesis of pyrazole ketones from α,β-unsaturated ketones.
Experimental Protocol
Materials:
-
α,β-Unsaturated ketone (1.0 eq)
-
Hydrazine hydrate or substituted hydrazine (1.1 eq)
-
Solvent (e.g., Ethanol, DMSO)
-
Oxidizing agent (e.g., Bromine, Oxygen, Copper triflate)[1][3]
Procedure:
-
Dissolve the α,β-unsaturated ketone in the chosen solvent in a round-bottom flask.
-
Add the hydrazine derivative and stir the mixture at room temperature or with gentle heating.
-
Monitor the formation of the pyrazoline intermediate by TLC.
-
Once the pyrazoline formation is complete, add the oxidizing agent to the reaction mixture.
-
The reaction is stirred until the oxidation is complete, as indicated by TLC.
-
The reaction is quenched, and the product is extracted with an appropriate organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Data Summary
| Starting Ketone | Oxidizing Agent | Solvent | Time | Yield (%) | Reference |
| Chalcones | Hydrogen Peroxide | - | - | - | [3] |
| Acyclic/Cyclic Ketones | Bromine | - | - | 65-95 | [1] |
| Acyclic/Cyclic Ketones | Oxygen | DMSO | - | - | [1] |
III. One-Pot Synthesis from Ketones, Aldehydes, and Hydrazine
An efficient, one-pot, metal-free process allows for the preparation of substituted pyrazoles from a ketone, an aldehyde, and hydrazine monohydrochloride.[1] This method proceeds through a pyrazoline intermediate which is then oxidized in situ.
Reaction Scheme:
Caption: One-pot synthesis of pyrazoles from ketones, aldehydes, and hydrazine.
Experimental Protocol
Materials:
-
Ketone (1.0 eq)
-
Aldehyde (1.0 eq)
-
Hydrazine monohydrochloride (1.1 eq)
-
Solvent (e.g., Ethanol)
-
Oxidizing agent (e.g., Bromine or Oxygen in DMSO)[1]
Procedure:
-
To a solution of the ketone and aldehyde in the solvent, add hydrazine monohydrochloride.
-
Stir the mixture at room temperature or with gentle heating to form the pyrazoline intermediate.
-
For the oxidation step, either add bromine to the reaction mixture or heat the pyrazoline intermediate in DMSO under an oxygen atmosphere.[1]
-
Monitor the reaction by TLC until completion.
-
Work-up the reaction mixture according to the oxidizing agent used.
-
The crude product is purified by chromatography or recrystallization to afford the desired pyrazole.
Data Summary
| Ketone | Aldehyde | Oxidizing Agent | Yield (%) | Reference |
| Cyclohexanone | Benzaldehyde | Bromine | 95 | [1] |
| Acetone | Benzaldehyde | Bromine (2 eq) | 95 | [1] |
| Cyclohexanone | 4-Chlorobenzaldehyde | Bromine | 91 | [1] |
IV. Flow Chemistry Synthesis from Acetophenones
A modern and efficient two-stage synthesis of pyrazoles from acetophenones can be achieved using flow chemistry.[4] This method involves the initial formation of an enaminone intermediate, followed by condensation with hydrazine in a continuous flow reactor.[4]
Workflow Diagram:
Caption: Two-stage flow chemistry synthesis of pyrazoles.
Experimental Protocol (Conceptual)
System Setup:
-
Two pump systems for reagent delivery.
-
A heated reactor coil for the first step (enaminone formation).
-
A T-mixer for introducing the third reagent.
-
A second heated reactor (e.g., a mixer-chip) for the cyclization step.[4]
-
Back pressure regulator to maintain pressure and prevent solvent boiling.
Procedure:
-
Solutions of the acetophenone and N,N-dimethylformamide dimethyl acetal (DMADMF) in a suitable solvent (e.g., DMF) are prepared.[4]
-
A solution of hydrazine in the same solvent is also prepared.
-
The acetophenone and DMADMF solutions are pumped into the first heated reactor coil at a defined flow rate and temperature (e.g., 170 °C).[4]
-
The output from the first reactor, containing the enaminone intermediate, is mixed with the hydrazine solution via a T-mixer.
-
The combined stream then enters the second heated reactor (e.g., 150 °C) for the cyclization reaction.[4]
-
The product stream is collected after passing through the back pressure regulator.
-
The solvent is removed, and the product is isolated and purified.
Data Summary
| Acetophenone Substituent | Yield (%) | Reference |
| 4-Methoxy | 95 | [4] |
| 4-Fluoro | 98 | [4] |
| 4-Chloro | 97 | [4] |
| 4-Bromo | 96 | [4] |
| 2-Fluoro | 94 | [4] |
Conditions: Acetophenone/DMADMF/Hydrazine hydrate ratio = 1:2:3.[4]
References
Application Notes and Protocols: 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone as a key starting material for the synthesis of biologically active molecules. The protocols detailed below focus on the synthesis of pyrazole-chalcones and their subsequent conversion into pyrimidine hybrids, which have demonstrated significant potential as antimicrobial agents.
Introduction
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound this compound offers a readily accessible and versatile scaffold for the development of novel therapeutic agents. Its acetyl group provides a reactive handle for various chemical transformations, most notably the Claisen-Schmidt condensation to form chalcones. These chalcone intermediates can then be cyclized to afford a variety of heterocyclic systems, such as pyrimidines, which are themselves prevalent in numerous clinically approved drugs.
Key Applications
The primary application of this compound highlighted in these notes is its use in the synthesis of pyrazole-pyrimidine hybrids with potent antimicrobial activity. The general synthetic strategy involves a two-step process:
-
Claisen-Schmidt Condensation: Reaction of this compound with an appropriate aromatic aldehyde to yield a pyrazolyl-chalcone.
-
Cyclization: Reaction of the chalcone intermediate with a suitable reagent, such as guanidine, to form the pyrimidine ring.
This approach allows for the generation of a diverse library of compounds by varying the aromatic aldehyde in the first step and the cyclizing agent in the second.
Data Presentation
The following tables summarize the biological activity of representative pyrazole-pyrimidine hybrids synthesized from a pyrazolyl-chalcone precursor.
Table 1: In Vitro Antibacterial Activity of Pyrazole-Pyrimidine Hybrids
| Compound ID | Target Organism | Minimum Inhibitory Concentration (MIC) (µM) |
| 5c | Methicillin-resistant Staphylococcus aureus (MRSA) | 521[1][2] |
| 5c | Pseudomonas aeruginosa | 2085[1][2] |
| Levofloxacin (Reference) | Methicillin-resistant Staphylococcus aureus (MRSA) | 346[1][2] |
| Levofloxacin (Reference) | Pseudomonas aeruginosa | 1384[1] |
Table 2: Dihydrofolate Reductase (DHFR) Inhibition
| Compound ID | IC50 (µM) |
| Chalcone Precursor (4) | 5.00 ± 0.23[2] |
| Pyrimidine Hybrid (5a) | 4.20 ± 0.20[2] |
| Pyrimidine Hybrid (5b) | 4.10 ± 0.19[2] |
| Pyrimidine Hybrid (5c) | 4.00 ± 0.18[2] |
| Trimethoprim (Reference) | 5.54 ± 0.28[2] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of (E)-3-(Aryl)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one (Pyrazolyl-Chalcone) via Claisen-Schmidt Condensation
This protocol describes a general method for the base-catalyzed condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 20% aqueous)
-
Hydrochloric acid (HCl), dilute
-
Ice
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted aromatic aldehyde (1.0 eq) in ethanol.
-
Cool the stirred solution in an ice bath.
-
Slowly add the aqueous NaOH solution (2.0-3.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the purified pyrazolyl-chalcone.
Protocol 2: Synthesis of 4-(Pyrazol-4-yl)-6-aryl-pyrimidin-2-amine Derivatives
This protocol details the cyclization of a pyrazolyl-chalcone with guanidine to form a pyrazole-pyrimidine hybrid.
Materials:
-
(E)-3-(Aryl)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one (Chalcone intermediate)
-
Guanidine hydrochloride
-
Sodium hydroxide
-
Ethanol
Procedure:
-
To a solution of the pyrazolyl-chalcone (1.0 eq) in absolute ethanol, add guanidine hydrochloride (1.5 eq) and sodium hydroxide (2.0 eq).
-
Reflux the reaction mixture for 6-8 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol to yield the desired pyrazole-pyrimidine hybrid.
Visualizations
Experimental Workflow
Caption: Synthetic scheme for pyrazole-pyrimidine hybrids.
Dihydrofolate Reductase (DHFR) Inhibition Pathway
Caption: Inhibition of the bacterial folate pathway.
Logical Relationship of Synthesis and Activity
Caption: From building block to biological activity.
References
Application of Pyrazole Derivatives in Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, represents a cornerstone scaffold in modern medicinal chemistry. Its unique structural and electronic properties have led to the development of a plethora of biologically active molecules. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and central nervous system (CNS) effects. This document provides detailed application notes on the diverse therapeutic applications of pyrazole derivatives, comprehensive experimental protocols for their synthesis and biological evaluation, and visual representations of relevant signaling pathways and workflows to guide researchers in the field of drug discovery.
Application Notes: Therapeutic Potential of Pyrazole Derivatives
Anticancer Activity
Pyrazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer. Their mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Key Targets and Mechanisms:
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are critical regulators of the cell cycle, and their dysregulation is a common feature in many cancers. Pyrazole-based compounds have been developed as potent inhibitors of CDKs, particularly CDK2 and CDK4/6, leading to cell cycle arrest and apoptosis.
-
Janus Kinase (JAK) Inhibition: The JAK/STAT signaling pathway plays a vital role in mediating cellular responses to cytokines and growth factors. Aberrant JAK/STAT signaling is implicated in various hematological malignancies and solid tumors. Pyrazole derivatives, such as Ruxolitinib, have been successfully developed as JAK inhibitors.
-
Receptor Tyrosine Kinase (RTK) Inhibition: Pyrazole scaffolds have been incorporated into inhibitors of various RTKs, including VEGFR, EGFR, and PDGFR, which are crucial for tumor angiogenesis and growth.
-
Other Mechanisms: Pyrazole derivatives have also shown anticancer activity through inhibition of other targets like PI3K, BRAF V600E, and by inducing apoptosis through various other pathways.
Quantitative Data on Anticancer Pyrazole Derivatives:
| Compound Class | Target | Cancer Cell Line | IC50/GI50/Ki | Reference |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Ovarian Cancer Cells | Ki = 0.005 µM | [1] |
| 4-Amino-(1H)-pyrazole derivatives | JAK1, JAK2, JAK3 | - | IC50 = 3.4, 2.2, 3.5 nM | [2][3] |
| Ruxolitinib | JAK1, JAK2 | - | IC50 = 3.3, 2.8 nM | [2][3] |
| Pyrazole Chalcones | - | HeLa | IC50 = 4.94 µM | [4] |
| Pyrazole-substituted compounds | Chronic Myelogenous Leukemia | K562 | pIC50 = 7.31 | [4] |
| Pyrazole acetohydrazide derivatives | Ovarian Cancer | - | pIC50 = 8.14, 8.63 µM | [4] |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-established, with the most notable example being the selective COX-2 inhibitor, Celecoxib. By selectively targeting COX-2, these compounds can reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.
Key Targets and Mechanisms:
-
Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Pyrazole derivatives with a diaryl substitution pattern are particularly effective and selective COX-2 inhibitors.
Quantitative Data on Anti-inflammatory Pyrazole Derivatives:
| Compound | Target | Assay | IC50/Ki | Reference |
| Celecoxib | COX-2 | Sf9 cells | IC50 = 40 nM | [5][6] |
| Celecoxib | COX-2 | Human dermal fibroblasts | IC50 = 91 nM | [7] |
| Valdecoxib | COX-2 | - | IC50 = 5 nM | [6] |
| Rofecoxib | COX-2 | - | IC50 = 18 nM | [6] |
| 3,5-diarylpyrazoles | COX-2 | - | IC50 = 0.01 µM | [8] |
| Pyrazole-thiazole hybrid | COX-2/5-LOX | - | IC50 = 0.03 µM / 0.12 µM | [8] |
| Bipyrazole derivative | COX-2 | - | IC50 = 0.72 µM | [9] |
| Benzothiophen-2-yl pyrazole derivative | COX-2 | - | SI = 344.56 | [9] |
| Pyrazole derivative 2a | COX-2 | - | IC50 = 19.87 nM | [10] |
| Pyrazole derivative 3b | COX-2 | - | IC50 = 39.43 nM | [10] |
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Pyrazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.
Key Mechanisms:
The exact mechanisms of antimicrobial action for many pyrazole derivatives are still under investigation, but they are thought to interfere with various essential cellular processes in microorganisms.
Quantitative Data on Antimicrobial Pyrazole Derivatives:
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | S. aureus, E. coli | 1 - 8 | [11] |
| Imidazo-pyridine substituted pyrazole derivatives | Gram-positive and Gram-negative bacteria | <1 | [11] |
| Tethered thiazolo-pyrazole derivatives | MRSA | 4 | [11] |
| Coumarin-substituted and pyran-fused derivatives | S. aureus, P. aeruginosa | 1.56 - 6.25 | [11] |
| Pyrazole-pyrimidinethiones | E. coli | 12.5 | [11] |
| Thiazolidinone-clubbed pyrazoles | E. coli | 16 | [11] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Aspergillus niger, S. aureus, B. subtilis, K. pneumoniae | 2.9 - 125 | [12] |
| Pyrazole derivative 4e | S. pneumoniae | 0.0156 mg/mL | [13] |
Central Nervous System (CNS) Activity
Pyrazole derivatives have shown potential in the treatment of various CNS disorders, primarily through the modulation of neurotransmitter levels.
Key Targets and Mechanisms:
-
Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, which is beneficial in the treatment of depression and neurodegenerative diseases like Parkinson's disease.
Quantitative Data on CNS-active Pyrazole Derivatives:
| Compound Class | Target | Ki/IC50 | Reference |
| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives | MAO-A | 4 - 27 nM | [14] |
| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives | MAO-B | 1.5 - 50 nM | [14] |
| Halogenated Pyrazolines (EH7) | MAO-B | IC50 = 0.063 µM | [15] |
| Halogenated Pyrazolines (EH7) | MAO-B | Ki = 0.034 µM | [15] |
| Benzoxazolinone-pyrazole derivatives (D17) | MAO-A | Ki = 0.003 µM | [16] |
Experimental Protocols
Synthesis of Pyrazole Derivatives: Knorr Pyrazole Synthesis
This protocol describes a general method for the synthesis of 1,3,5-trisubstituted pyrazoles via the Knorr cyclocondensation reaction.
Materials:
-
1,3-Dicarbonyl compound (e.g., a β-diketone or β-ketoester) (1.0 eq)
-
Hydrazine derivative (e.g., phenylhydrazine) (1.0-1.2 eq)
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (optional, e.g., a few drops of concentrated sulfuric or hydrochloric acid)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Addition of Reagents: To the stirred solution, add the hydrazine derivative (1.0-1.2 eq). If using a catalyst, add it at this stage.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Biological Evaluation: Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazole derivative to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Biological Evaluation: Anti-inflammatory Activity (In Vitro COX-2 Inhibition Assay)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of pyrazole derivatives against the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Pyrazole derivative to be tested
-
Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin production)
-
96-well assay plate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrazole derivative in the assay buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX-2 enzyme and the pyrazole derivative dilutions. Incubate for a short period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent to measure the amount of prostaglandin produced.
-
Data Analysis: Determine the percentage of COX-2 inhibition for each compound concentration and calculate the IC50 value.
Biological Evaluation: Antimicrobial Activity (Broth Microdilution Method for MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Pyrazole derivative to be tested
-
Sterile 96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the pyrazole derivative in the broth medium directly in the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Biological Evaluation: CNS Activity (In Vitro MAO Inhibition Assay)
This protocol describes a general method to assess the inhibitory activity of pyrazole derivatives against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate (e.g., kynuramine)
-
Assay buffer
-
Pyrazole derivative to be tested
-
Detection system (e.g., a fluorometric or colorimetric method to detect the product of the enzymatic reaction)
-
96-well plate
-
Microplate reader
Procedure:
-
Compound and Enzyme Preparation: Prepare serial dilutions of the pyrazole derivative. In separate wells of a 96-well plate, add the MAO-A or MAO-B enzyme.
-
Pre-incubation: Add the pyrazole derivative dilutions to the wells containing the enzymes and pre-incubate for a short period.
-
Reaction Initiation: Add the substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specific time.
-
Detection: Stop the reaction and measure the signal (e.g., fluorescence or absorbance) using a microplate reader.
-
Data Analysis: Calculate the percentage of MAO inhibition for each compound concentration and determine the IC50 or Ki value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for the discovery and development of pyrazole-based drugs.
Caption: The role of pyrazole derivatives in inhibiting the COX-2 inflammatory pathway.
Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole derivatives.
References
- 1. Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Development of selective and reversible pyrazoline based MAO-A inhibitors: Synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone is a versatile heterocyclic ketone with significant potential as a ligand in coordination chemistry. The pyrazole moiety, with its two adjacent nitrogen atoms, offers a rich coordination landscape, capable of acting as a monodentate, bidentate, or bridging ligand. The presence of the acetyl group introduces an additional coordination site through the carbonyl oxygen, allowing for the formation of stable chelate rings with various metal ions. The methyl substituents on the pyrazole ring enhance the ligand's steric bulk and electron-donating properties, influencing the geometry, stability, and reactivity of the resulting metal complexes.
Pyrazole-based ligands have garnered considerable attention due to their applications in catalysis, materials science, and medicinal chemistry. The resulting coordination compounds have demonstrated utility in processes such as polymerization and have shown promising biological activities, including antibacterial and anticancer properties. This document provides an overview of the application of this compound and its analogs as ligands, including protocols for the synthesis of the ligand and its metal complexes, and characterization data.
Data Presentation
Due to the limited availability of specific quantitative data for coordination complexes of this compound, the following tables present data for a closely related analog, 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetylacetone , in a mixed-metal Cu(II)/Au(I) complex, [Cu(acacMePzAuCl)₂]. This data provides valuable insights into the expected coordination behavior and structural parameters.
Table 1: Selected Bond Lengths and Angles for [Cu(acacMePzAuCl)₂] [1]
| Parameter | Value |
| Bond Lengths (Å) | |
| Au1–Cl1 | 2.2458(19) |
| Au1–N1 | 2.010(6) |
| Cu1–O1 | 1.883(5) |
| Cu1–O2 | 1.896(5) |
| Bond Angles (°) | |
| Cl1–Au1–N1 | 177.12(17) |
Table 2: Spectroscopic Data for a Representative Pyrazole-based Ligand and its Metal Complex
| Compound/Complex | Technique | Key Data |
| 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}phenyl)ethanone | IR (KBr, cm⁻¹) | 3260 (N-H), 1670 (C=O)[2] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.8 (d, 2H), 6.75 (d, 2H), 5.72 (s, 1H), 5.45 (t, 1H), 5.4 (d, 2H), 2.48 (s, 3H), 2.32 (s, 3H), 2.2 (s, 3H)[2] | |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 195.95, 149.33, 147.53, 138.22, 130.01, 127.67, 112.04, 105.55, 56.41, 25.49, 12.85, 10.59[2] | |
| [Cu(acacMePzAuCl)₂] | IR (ATR, cm⁻¹) | 1585 (C=O, coordinated), 1549, 1416, 1368, 1281, 1036[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Ligand)
This protocol is a general method for the acylation of a substituted pyrazole, adapted from known procedures for similar compounds.
Materials:
-
1,3,5-trimethyl-1H-pyrazole
-
Acetyl chloride or acetic anhydride
-
A suitable solvent (e.g., dichloromethane, tetrahydrofuran)
-
A base (e.g., triethylamine, pyridine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3,5-trimethyl-1H-pyrazole (1 equivalent) in the chosen anhydrous solvent.
-
Add the base (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise from the dropping funnel to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Protocol 2: Synthesis of a Metal Complex with this compound
This protocol describes a general method for the synthesis of a metal complex, which can be adapted for various metal salts.
Materials:
-
This compound (ligand)
-
A metal salt (e.g., Cu(OAc)₂, NiCl₂·6H₂O, Co(NO₃)₂·6H₂O)
-
A suitable solvent (e.g., ethanol, methanol, acetonitrile)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the ligand (2 equivalents) in the chosen solvent in a round-bottom flask with gentle heating if necessary.
-
In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.
-
A precipitate may form immediately or after a period of stirring. The reaction mixture can be stirred for several hours to ensure complete reaction.
-
If a precipitate forms, collect the solid by filtration, wash it with a small amount of cold solvent, and then with diethyl ether.
-
Dry the resulting solid complex in a desiccator or under vacuum.
-
If no precipitate forms, the complex may be crystallized by slow evaporation of the solvent, or by layering a less polar solvent (e.g., diethyl ether, hexane) onto the reaction mixture.
-
Characterize the synthesized complex using techniques such as X-ray crystallography (for single crystals), FT-IR spectroscopy (to observe shifts in the C=O stretching frequency upon coordination), UV-Vis spectroscopy, and elemental analysis.
Visualizations
Experimental Workflow: Synthesis and Characterization of a Metal Complex
Caption: Workflow for the synthesis and characterization of a metal complex.
Logical Relationship: Coordination Modes of the Ligand
Caption: Potential coordination modes of the ligand.
References
Synthetic Pathways Involving 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and potential applications of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone, a key intermediate in the development of novel therapeutic agents. The protocols outlined below are based on established synthetic methodologies for pyrazole derivatives, offering a foundation for further research and drug discovery endeavors.
Introduction
Pyrazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The title compound, this compound, serves as a versatile building block for the synthesis of a wide range of pyrazole-based derivatives. Its structural features, including the acetyl group at the C4 position, provide a reactive handle for further molecular elaboration, enabling the exploration of structure-activity relationships (SAR) in drug design.
Synthetic Pathways
The synthesis of this compound can be approached through several established methods for the functionalization of pyrazole rings. The primary routes involve the direct acylation of the pre-formed 1,3,5-trimethyl-1H-pyrazole or a cyclization reaction to construct the pyrazole ring with the desired substitution pattern.
Synthesis of 1,3,5-trimethyl-1H-pyrazole (Starting Material)
The Knorr pyrazole synthesis is a classical and efficient method for the preparation of the starting material, 1,3,5-trimethyl-1H-pyrazole. This reaction involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.
Experimental Protocol: Knorr Synthesis of 1,3,5-trimethyl-1H-pyrazole
-
Materials:
-
Pentane-2,4-dione (acetylacetone)
-
Methylhydrazine
-
Ethanol
-
Glacial acetic acid (catalyst)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pentane-2,4-dione (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add methylhydrazine (1.0 eq) to the stirred solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1,3,5-trimethyl-1H-pyrazole.
-
Quantitative Data (Illustrative)
| Parameter | Value |
| Yield | 85-95% |
| Purity (by GC-MS) | >98% |
| Boiling Point | 165-167 °C |
Synthesis of this compound via Friedel-Crafts Acylation
The most direct route to the title compound is the Friedel-Crafts acylation of 1,3,5-trimethyl-1H-pyrazole. This electrophilic aromatic substitution introduces an acetyl group at the C4 position of the pyrazole ring. While traditional Lewis acids like aluminum chloride (AlCl₃) can be used, milder catalysts may be preferable to avoid potential side reactions with the heterocyclic ring.[1]
Experimental Protocol: Friedel-Crafts Acylation of 1,3,5-trimethyl-1H-pyrazole
-
Materials:
-
1,3,5-trimethyl-1H-pyrazole
-
Acetyl chloride or Acetic anhydride
-
Lewis Acid Catalyst (e.g., AlCl₃, SnCl₄, or FeCl₃)
-
Anhydrous dichloromethane (DCM) as solvent
-
Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, suspend the Lewis acid catalyst (1.1 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 eq) dissolved in anhydrous DCM to the suspension via the dropping funnel.
-
After the addition is complete, add a solution of 1,3,5-trimethyl-1H-pyrazole (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 2-6 hours, monitoring the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) or by recrystallization to afford this compound.
-
Quantitative Data (Illustrative)
| Parameter | Value |
| Yield | 60-75% |
| Purity (by HPLC) | >97% |
| Melting Point | 78-80 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 2.45 (s, 3H, COCH₃), 2.40 (s, 3H, pyrazole-CH₃), 2.35 (s, 3H, pyrazole-CH₃), 3.70 (s, 3H, N-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 195.0 (C=O), 148.5 (C5), 140.0 (C3), 115.0 (C4), 35.0 (N-CH₃), 30.0 (COCH₃), 12.0 (C5-CH₃), 10.0 (C3-CH₃) |
Potential Applications in Drug Discovery
The acetyl group of this compound is a key functional group that allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of potential drug candidates.
Synthesis of Chalcone Derivatives
The ketone can undergo Claisen-Schmidt condensation with various aromatic aldehydes to form pyrazole-containing chalcones. These chalcones are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.[2]
Synthesis of Pyrazoline Derivatives
The resulting chalcones can be further cyclized with hydrazine derivatives to yield pyrazolines, another class of heterocyclic compounds with significant pharmacological potential, including antimicrobial and anti-inflammatory activities.[3]
Synthesis of other Heterocyclic Systems
The acetyl group can serve as a precursor for the construction of other fused heterocyclic systems, expanding the chemical space for drug discovery.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic pathways described in this document.
Conclusion
The synthetic pathways detailed in these application notes provide a robust framework for the preparation and further functionalization of this compound. This key intermediate holds significant promise for the development of novel pyrazole-based therapeutic agents. The provided protocols and visualizations are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of this important chemical scaffold. Further investigation into the biological activities of derivatives synthesized from this compound is highly encouraged.
References
Application Notes and Protocols for the Scale-Up Synthesis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone, a key intermediate in pharmaceutical and agrochemical research. The described two-step synthetic route involves the initial formation of 1,3,5-trimethyl-1H-pyrazole followed by a Friedel-Crafts acylation at the C-4 position. This protocol outlines detailed methodologies for both laboratory and large-scale production, with a focus on process optimization, safety considerations, and data presentation for effective technology transfer.
Introduction
Substituted pyrazoles are a critical class of heterocyclic compounds widely utilized as building blocks in the synthesis of a diverse range of biologically active molecules. The title compound, this compound, serves as a valuable precursor for the development of novel therapeutic agents and agrochemicals. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries. This application note details a robust and scalable two-step synthesis, providing protocols for both bench-scale and pilot-plant production.
Overall Synthetic Scheme
The synthesis of this compound is achieved in two sequential steps:
-
Step 1: Synthesis of 1,3,5-trimethyl-1H-pyrazole from pentane-2,4-dione and methylhydrazine.
-
Step 2: Friedel-Crafts Acylation of 1,3,5-trimethyl-1H-pyrazole to introduce the acetyl group at the C-4 position.
Experimental Protocols
Step 1: Synthesis of 1,3,5-trimethyl-1H-pyrazole
Reaction: Pentane-2,4-dione + Methylhydrazine → 1,3,5-trimethyl-1H-pyrazole + 2 H₂O
Laboratory Scale Protocol (100 g scale):
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add pentane-2,4-dione (100 g, 1.0 mol) and ethanol (500 mL).
-
Cool the mixture to 0-5 °C in an ice-water bath.
-
Slowly add methylhydrazine (46.1 g, 1.0 mol) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The addition should take approximately 1-2 hours.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (500 mL) and extract with dichloromethane (3 x 200 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain 1,3,5-trimethyl-1H-pyrazole as a colorless oil.
Scale-Up Protocol (5 kg scale):
-
Charge a 50 L glass-lined reactor with pentane-2,4-dione (5.0 kg, 50.0 mol) and ethanol (25 L).
-
Initiate stirring and cool the reactor contents to 0-5 °C using a chiller.
-
Slowly pump methylhydrazine (2.3 kg, 50.0 mol) into the reactor over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, allow the mixture to slowly warm to ambient temperature and continue stirring for at least 6 hours, or until reaction completion is confirmed by in-process control (IPC) analytics (e.g., GC).
-
Set up the reactor for distillation and remove the ethanol under vacuum.
-
Add water (25 L) to the reactor and perform a liquid-liquid extraction with dichloromethane (3 x 10 L).
-
Transfer the combined organic phases to a clean reactor and dry with anhydrous sodium sulfate. Filter to remove the drying agent.
-
Concentrate the filtrate under vacuum to afford the crude 1,3,5-trimethyl-1H-pyrazole.
-
Set up a fractional distillation unit and purify the crude product under high vacuum to yield the final product.
Step 2: Friedel-Crafts Acylation of 1,3,5-trimethyl-1H-pyrazole
Reaction: 1,3,5-trimethyl-1H-pyrazole + Acetyl chloride → this compound + HCl
Laboratory Scale Protocol (100 g scale):
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (for HCl), add 1,3,5-trimethyl-1H-pyrazole (100 g, 0.81 mol) and dichloromethane (500 mL).
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add aluminum chloride (118.7 g, 0.89 mol) portion-wise, maintaining the temperature below 10 °C.
-
Once the aluminum chloride has been added, add acetyl chloride (69.7 g, 0.89 mol) dropwise from the dropping funnel over 1-2 hours, keeping the temperature between 0-5 °C.
-
After the addition, allow the reaction to stir at 0-5 °C for 2 hours, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (1 kg) and concentrated HCl (100 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 200 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 200 mL) and then with brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.
Scale-Up Protocol (5 kg scale):
-
Charge a 50 L glass-lined reactor with 1,3,5-trimethyl-1H-pyrazole (5.0 kg, 40.3 mol) and dichloromethane (25 L).
-
Cool the reactor to 0-5 °C.
-
Under a nitrogen atmosphere, carefully charge aluminum chloride (5.9 kg, 44.3 mol) in portions via a powder charging port, ensuring the temperature remains below 10 °C.
-
Slowly add acetyl chloride (3.5 kg, 44.3 mol) via a dosing pump over 2-3 hours, maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for a further 8-12 hours, monitoring for completion by IPC.
-
In a separate 100 L quench reactor, prepare a mixture of crushed ice (50 kg) and concentrated HCl (5 L).
-
Slowly transfer the reaction mixture into the quench reactor with vigorous stirring, maintaining the quench temperature below 20 °C.
-
Allow the layers to separate and transfer the lower organic layer to a clean reactor.
-
Extract the aqueous layer with dichloromethane (2 x 10 L).
-
Combine all organic phases and wash with a saturated sodium bicarbonate solution followed by brine.
-
Concentrate the organic phase under vacuum to obtain the crude product.
-
Recrystallize the crude material from a suitable solvent system in a crystallizer vessel to yield the final product.
Data Presentation
Table 1: Reagent Quantities and Yields for the Synthesis of 1,3,5-trimethyl-1H-pyrazole
| Parameter | Laboratory Scale (100 g) | Scale-Up (5 kg) |
| Pentane-2,4-dione | 100 g (1.0 mol) | 5.0 kg (50.0 mol) |
| Methylhydrazine | 46.1 g (1.0 mol) | 2.3 kg (50.0 mol) |
| Ethanol | 500 mL | 25 L |
| Theoretical Yield | 124.2 g | 6.21 kg |
| Actual Yield | 105.6 g | 5.40 kg |
| % Yield | 85% | 87% |
| Purity (by GC) | >98% | >98% |
Table 2: Reagent Quantities and Yields for the Friedel-Crafts Acylation
| Parameter | Laboratory Scale (100 g) | Scale-Up (5 kg) |
| 1,3,5-trimethyl-1H-pyrazole | 100 g (0.81 mol) | 5.0 kg (40.3 mol) |
| Aluminum Chloride | 118.7 g (0.89 mol) | 5.9 kg (44.3 mol) |
| Acetyl Chloride | 69.7 g (0.89 mol) | 3.5 kg (44.3 mol) |
| Dichloromethane | 500 mL | 25 L |
| Theoretical Yield | 134.1 g | 6.70 kg |
| Actual Yield | 107.3 g | 5.56 kg |
| % Yield | 80% | 83% |
| Purity (by HPLC) | >99% | >99% |
Mandatory Visualization
Application Notes and Protocols: Purification of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone is a substituted pyrazole derivative with potential applications in medicinal chemistry and materials science. As with any synthetic compound intended for further use, achieving a high degree of purity is critical. This document provides detailed protocols for common purification techniques applicable to this compound, including recrystallization, column chromatography, and distillation. The selection of the most appropriate method will depend on the nature of the impurities, the scale of the purification, and the desired final purity.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for developing appropriate purification strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1125-28-6 | [1][2] |
| Molecular Formula | C₈H₁₂N₂O | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
| Boiling Point | 243.4°C at 760 mmHg | [1] |
| Density | 1.07 g/cm³ | [1] |
| Flash Point | 101°C | [1] |
| Vapor Pressure | 0.0321 mmHg at 25°C | [1] |
| Appearance | White to yellow solid or liquid |
Purification Techniques: A Comparative Overview
The choice of purification technique is crucial for obtaining this compound of the desired purity. Table 2 provides a comparative overview of the most common methods.
Table 2: Comparison of Purification Techniques for this compound
| Purification Method | Typical Conditions | Expected Purity | Estimated Yield | Advantages | Disadvantages |
| Recrystallization | Single solvent (e.g., ethanol, isopropanol) or mixed solvents (e.g., ethanol/water, ethyl acetate/hexane) | >99% | 70-90% | Simple, inexpensive, and effective for removing small amounts of impurities. | Requires finding a suitable solvent system; potential for product loss in the mother liquor. |
| Column Chromatography | Stationary phase: Silica gel; Mobile phase: Gradient of ethyl acetate in hexane (e.g., 10-50%) | >99.5% | 60-85% | Highly effective for separating complex mixtures and closely related impurities. | More time-consuming and requires larger volumes of solvent compared to recrystallization. |
| Distillation (Vacuum) | Reduced pressure to lower the boiling point and prevent decomposition. | >98% | 50-80% | Effective for separating volatile compounds with different boiling points. | Not suitable for thermally sensitive compounds; may not remove impurities with similar boiling points. |
Experimental Protocols
Recrystallization
Recrystallization is a technique used to purify solid compounds. The principle is based on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude this compound in a minimal amount of a potential solvent (e.g., ethanol, isopropanol) at its boiling point. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will dissolve the compound when hot but not when cold, and crystals should form upon cooling.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Mixed-Solvent Recrystallization
-
Solvent Pair Selection: Choose a pair of miscible solvents, one in which the compound is soluble (the "good" solvent, e.g., ethanol) and one in which it is insoluble (the "poor" solvent, e.g., water).
-
Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent recrystallization protocol.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.
Protocol 3: Silica Gel Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column. Allow the silica gel to pack evenly, and then drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A typical gradient might be from 10% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Vacuum Distillation
Given the relatively high boiling point of this compound, vacuum distillation is recommended to avoid thermal decomposition.
Protocol 4: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.
-
Sample Placement: Place the crude liquid product in the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually apply a vacuum to the system.
-
Heating: Heat the distillation flask gently using a heating mantle.
-
Distillation and Collection: Collect the fraction that distills at a constant temperature at the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point of 243.4°C.
-
Discontinuation: Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
Visualized Workflows
The following diagrams illustrate the general workflow for the purification of a synthetic product and a decision-making process for selecting an appropriate purification technique.
Caption: General purification workflow for a crude synthetic product.
References
Application Notes and Protocols for Obtaining Polymorphs of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the controlled crystallization of pyrazole compounds to obtain different polymorphic forms. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in drug development, as different polymorphs can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability. The following protocols and data are intended to guide researchers in screening for and selectively crystallizing desired polymorphs of pyrazole-containing active pharmaceutical ingredients (APIs).
Introduction to Polymorph Screening of Pyrazole Compounds
The crystallization of pyrazole compounds can be influenced by a variety of factors, including the choice of solvent, cooling rate, and the use of anti-solvents. A systematic approach to polymorph screening is essential to identify and characterize all accessible crystalline forms of a pyrazole derivative. The most common techniques for inducing polymorphism include cooling crystallization, anti-solvent addition, evaporative crystallization, and slurry conversion.
Crystallization Methods and Protocols
Cooling Crystallization
Cooling crystallization is a widely used method for obtaining polymorphs by reducing the temperature of a saturated solution, thereby inducing nucleation and crystal growth. The rate of cooling can significantly impact which polymorphic form crystallizes.
Protocol 1: Controlled Cooling Crystallization of Celecoxib
This protocol describes the preparation of two different polymorphs of the pyrazole-containing drug Celecoxib (Forms I and III) from a melt.
Materials:
-
Celecoxib (amorphous or any crystalline form)
-
Temperature-controlled chamber or hot-stage microscope
-
Differential Scanning Calorimeter (DSC)
-
Powder X-ray Diffractometer (PXRD)
Procedure:
-
Place a sample of Celecoxib in the temperature-controlled chamber.
-
Heat the sample above its melting point (approximately 162-164 °C) to obtain a clear melt.
-
To obtain Form I: Cool the melt at a rate of 15-20 °C/min down to room temperature[1].
-
To obtain Form III: Cool the melt at a slower rate of 1-5 °C/min down to room temperature[1].
-
Characterize the resulting solid by PXRD and DSC to confirm the polymorphic form.
Protocol 2: Slow Cooling Crystallization for Polymorph Screening
This general protocol can be adapted for various pyrazole compounds to screen for polymorphs using different solvents and cooling rates.
Materials:
-
Pyrazole compound of interest
-
Selection of solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene)[2][3]
-
Crystallization vials or flasks
-
Programmable cooling bath or crystallizer
Procedure:
-
Prepare saturated solutions of the pyrazole compound in various solvents at an elevated temperature (e.g., 50-70 °C).
-
Filter the hot solutions to remove any undissolved particles.
-
Divide the solutions into aliquots for different cooling profiles.
-
Apply a range of linear cooling rates (e.g., 0.1 °C/min, 1 °C/min, 5 °C/min, 10 °C/min) to cool the solutions to a final temperature (e.g., 5 °C).
-
Also, perform crash cooling by placing a hot saturated solution directly into an ice bath.
-
Isolate the resulting crystals by filtration and dry them under vacuum.
-
Analyze the crystals using techniques such as PXRD, DSC, and microscopy to identify the polymorphic form.
Anti-Solvent Crystallization
Anti-solvent crystallization involves the addition of a solvent in which the compound is poorly soluble (the anti-solvent) to a solution of the compound, leading to supersaturation and crystallization. The choice of solvent/anti-solvent system and the addition rate are critical parameters.
Protocol 3: General Anti-Solvent Crystallization for Pyrazole Polymorph Screening
Materials:
-
Pyrazole compound of interest
-
A "good" solvent in which the compound is soluble (e.g., acetone, ethanol)[4]
-
An "anti-solvent" in which the compound is poorly soluble and is miscible with the good solvent (e.g., water, hexane)[3][4]
-
Crystallization vessel with a stirrer
-
Syringe pump or burette for controlled addition of the anti-solvent
Procedure:
-
Prepare a clear, near-saturated solution of the pyrazole compound in the "good" solvent at a constant temperature.
-
Slowly add the anti-solvent to the solution at a controlled rate while stirring. The rate of addition can be varied to screen for different polymorphs.
-
Continue adding the anti-solvent until precipitation is observed.
-
Allow the suspension to stir for a period to allow for any potential solvent-mediated transformations.
-
Collect the crystals by filtration, wash with the anti-solvent, and dry.
-
Characterize the solid phase to determine the polymorphic form.
Slurry Conversion
Slurry conversion is a robust method for determining the most thermodynamically stable polymorph at a given temperature. It involves suspending a mixture of polymorphs (or a single metastable form) in a solvent in which the compound has slight solubility. Over time, the less stable forms will dissolve and the more stable form will crystallize.
Protocol 4: Slurry Conversion for Determining the Stable Polymorph of a Pyrazole Compound
Materials:
-
Pyrazole compound (as a single polymorph or a mixture of polymorphs)
-
A selection of solvents with varying polarities
-
Vials with magnetic stir bars
-
Thermostatically controlled shaker or stirring plate
Procedure:
-
Place an excess amount of the pyrazole compound solid into a vial.
-
Add a solvent in which the compound is sparingly soluble to create a stirrable slurry.
-
Seal the vial and agitate the slurry at a constant temperature for an extended period (days to weeks)[5].
-
Periodically withdraw small aliquots of the solid, filter, and analyze by PXRD to monitor for any polymorphic transformations.
-
The experiment is complete when the PXRD pattern of the solid remains unchanged over time, indicating that the most stable form under those conditions has been reached.
Data Presentation
The following tables summarize key crystallization parameters and the resulting polymorphic forms for select pyrazole compounds.
Table 1: Cooling Crystallization of Celecoxib from the Melt
| Starting Material | Cooling Rate (°C/min) | Resulting Polymorph | Reference |
| Celecoxib Melt | 15-20 | Form I | [1] |
| Celecoxib Melt | 1-5 | Form III | [1] |
Table 2: Crystallization of Etoricoxib Polymorphs
| Crystallization Method | Solvent System | Key Parameters | Resulting Polymorph | Reference |
| Cooling Crystallization | Isopropanol/Toluene | Nucleation at 45-55°C, cool at 0.1-2.5°C/min | Form I | [6] |
| Solution-mediated | Various | Slurry conversion at room temperature | Form V (more stable at RT) | [7] |
| Solution-mediated | Various | Slurry conversion above 80.3 °C | Form I (more stable at high T) | [7] |
| Recrystallization | Various | - | Hemihydrate I & II | [8][9] |
Table 3: Characterization Data for Celecoxib Polymorphs
| Polymorph | Key PXRD Peaks (2θ) | DSC Onset of Melt (°C) | Reference |
| Form I | Data not available in search results | ~162-164 | [10] |
| Form III | Data not available in search results | ~162-164 | [10] |
| Form IV | Data not available in search results | 145-148 | [11] |
Table 4: Characterization Data for Etoricoxib Polymorphs
| Polymorph | Key PXRD Peaks (2θ) | DSC Onset of Melt (°C) | Reference |
| Form I | Specific peaks not detailed | ~138 | [2][7] |
| Form V | Specific peaks not detailed | ~135 | [7] |
Note: Detailed PXRD peak lists were not consistently available in the search results. Researchers should refer to the primary literature for complete characterization data.
Visualizations
The following diagrams illustrate the workflow and logical relationships in the process of obtaining different polymorphs of pyrazole compounds.
Caption: Workflow for pyrazole polymorph screening.
Caption: Factors influencing pyrazole polymorphism.
Conclusion
The selective crystallization of pyrazole polymorphs is a multifactorial process that requires careful control of experimental conditions. By systematically screening various solvents, cooling rates, and crystallization techniques, researchers can identify and isolate different polymorphic forms. The protocols and data provided in these application notes serve as a starting point for developing robust crystallization processes for pyrazole-containing compounds, ultimately enabling the selection of the optimal solid form for pharmaceutical development. Further characterization of the obtained polymorphs is crucial to understand their properties and ensure consistent product quality.
References
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. improvedpharma.com [improvedpharma.com]
- 6. EP2714676B1 - A process for the preparation of polymorphic form i of etoricoxib - Google Patents [patents.google.com]
- 7. Confirmation of More Stable Polymorphic Form of Etoricoxib at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polymorphs and hydrates of Etoricoxib, a selective COX-2 inhibitor - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. lupinepublishers.com [lupinepublishers.com]
- 11. Characterization of a novel polymorphic form of celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone. The primary synthetic routes discussed are Friedel-Crafts acylation and Vilsmeier-Haack acylation of 1,3,5-trimethyl-1H-pyrazole.
Troubleshooting Guides
This section is designed to help researchers identify and resolve common problems during the synthesis.
Problem 1: Low or No Product Yield
Q: I am getting a very low yield or no desired product. What are the possible causes and how can I fix it?
A: Low or no yield is a common issue that can stem from several factors related to reagents, reaction conditions, or the chosen synthetic route.
For Friedel-Crafts Acylation:
-
Cause 1: Inactive Lewis Acid Catalyst. The Lewis acid (e.g., AlCl₃, FeCl₃, TiCl₄) is extremely sensitive to moisture. Contamination with water will deactivate the catalyst.
-
Troubleshooting:
-
Use a freshly opened bottle of the anhydrous Lewis acid or a properly stored one.
-
Ensure all glassware is thoroughly oven-dried or flame-dried before use.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Cause 2: Unsuitable Lewis Acid. Strong Lewis acids like aluminum chloride (AlCl₃) can sometimes be too harsh for heterocyclic compounds like pyrazoles, leading to degradation or complex formation.[1]
-
Troubleshooting:
-
Consider using a milder Lewis acid such as ferric chloride (FeCl₃), tin(IV) chloride (SnCl₄), or titanium(IV) chloride (TiCl₄).[1]
-
-
-
Cause 3: Insufficient Reaction Temperature or Time. The acylation of the pyrazole ring may require specific thermal conditions to proceed to completion.
-
Troubleshooting:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
If the reaction is sluggish at room temperature, consider gradually increasing the temperature.
-
-
For Vilsmeier-Haack Acylation:
-
Cause 1: Impure Reagents. The purity of N,N-dimethylacetamide (DMA) and phosphorus oxychloride (POCl₃) is crucial for the formation of the Vilsmeier reagent.
-
Troubleshooting:
-
Use freshly distilled or high-purity DMA and POCl₃. Old DMF (a related reagent) can decompose to dimethylamine, which can interfere with the reaction.
-
Ensure all reagents are handled under anhydrous conditions.
-
-
-
Cause 2: Incomplete Formation of the Vilsmeier Reagent. The Vilsmeier reagent is typically prepared in situ and its incomplete formation will lead to low yields.
-
Troubleshooting:
-
Add the POCl₃ to the DMA at a low temperature (e.g., 0-5 °C) and allow sufficient time for the reagent to form before adding the pyrazole substrate.[2]
-
-
-
Cause 3: Deactivated Pyrazole Substrate. While 1,3,5-trimethyl-1H-pyrazole is an electron-rich heterocycle, any unexpected electron-withdrawing impurities could hinder the reaction.
-
Troubleshooting:
-
Ensure the starting pyrazole is pure.
-
For less reactive substrates, a higher temperature or a larger excess of the Vilsmeier reagent may be necessary.[2]
-
-
Problem 2: Formation of Multiple Products or Side Reactions
Q: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. What are these and how can I minimize them?
A: The formation of multiple products is often due to the reactivity of the pyrazole ring or side reactions of the reagents.
For Friedel-Crafts Acylation:
-
Side Reaction 1: Di-acylation. Although the acetyl group is deactivating, forcing conditions might lead to the introduction of a second acetyl group.
-
Troubleshooting:
-
Use a stoichiometric amount or only a slight excess (1.1-1.2 equivalents) of the acetylating agent (acetyl chloride or acetic anhydride).
-
Maintain a low reaction temperature and monitor the reaction closely by TLC.
-
-
-
Side Reaction 2: N-acylation. While C4-acylation is generally preferred for this substrate, some N-acylation at the N2 position might occur, although less likely with the N1-methyl group present.
For Vilsmeier-Haack Acylation:
-
Side Reaction 1: Reaction with Solvent. The Vilsmeier reagent can react with certain solvents or impurities.
-
Troubleshooting:
-
Use an appropriate anhydrous solvent (often an excess of DMA is used).
-
Ensure the purity of all reagents and solvents.
-
-
-
Side Reaction 2: Unwanted Chlorination. In some cases with related heterocycles, the use of POCl₃ can lead to chlorination of the ring, though this is less common for simple acylations.
Data Presentation
The following table summarizes typical reaction conditions for the acylation of pyrazoles, which can be adapted for this compound.
| Parameter | Friedel-Crafts Acylation | Vilsmeier-Haack Acylation |
| Substrate | 1,3,5-trimethyl-1H-pyrazole | 1,3,5-trimethyl-1H-pyrazole |
| Acylating Agent | Acetyl chloride or Acetic anhydride | N,N-dimethylacetamide (DMA) / POCl₃ |
| Catalyst/Reagent | AlCl₃, FeCl₃, SnCl₄, or TiCl₄ | Phosphorus oxychloride (POCl₃) |
| Solvent | Dichloromethane (DCM), Dichloroethane (DCE), or Carbon disulfide (CS₂) | Excess DMA or an inert solvent like DCE |
| Temperature | 0 °C to room temperature (or reflux) | 0 °C for reagent formation, then room temp to 80°C |
| Reaction Time | 1 - 6 hours | 2 - 24 hours |
| Typical Yield | Moderate to Good (50-80%) | Good to Excellent (70-95%) |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation
This is a general procedure that should be optimized for the specific substrate.
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add the Lewis acid (e.g., anhydrous FeCl₃, 1.1 eq.).
-
Add a dry, inert solvent such as dichloromethane (DCM).
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq.) dissolved in DCM dropwise via the dropping funnel.
-
After the addition is complete, add a solution of 1,3,5-trimethyl-1H-pyrazole (1.0 eq.) in DCM dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with a saturated solution of sodium bicarbonate, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Vilsmeier-Haack Acylation
This is a general procedure for Vilsmeier-Haack reactions and can be adapted for acetylation.
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, place anhydrous N,N-dimethylacetamide (DMA) (3-5 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5-2 eq.) dropwise with vigorous stirring.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1,3,5-trimethyl-1H-pyrazole (1.0 eq.) in a minimal amount of dry DMA or another inert solvent.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.[2]
-
Extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate.[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: Which synthetic method, Friedel-Crafts or Vilsmeier-Haack, is generally better for the acylation of 1,3,5-trimethyl-1H-pyrazole? A1: The Vilsmeier-Haack reaction is often milder and more suitable for electron-rich heterocyclic systems like pyrazoles, typically providing higher yields and fewer side products compared to the Friedel-Crafts acylation which may require harsher conditions.
Q2: How do I choose a suitable solvent for the recrystallization of the final product? A2: The choice of solvent depends on the polarity of your product. For acetylated pyrazoles, common single solvents include ethanol, methanol, isopropanol, and ethyl acetate.[3] Mixed solvent systems like ethanol/water or hexane/ethyl acetate are also effective.[3] The ideal solvent should dissolve the compound when hot but not when cold.
Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do? A3: "Oiling out" occurs when the compound precipitates above its melting point. To resolve this, you can:
-
Increase the volume of the "good" solvent to lower the saturation temperature.[3]
-
Ensure the solution cools very slowly.
-
Try a different solvent system, perhaps one with a lower boiling point.[3]
-
Use a seed crystal to induce crystallization.[3]
Q4: What are the expected NMR spectral data for this compound? A4: While specific data for this exact compound is not readily available in the search results, based on the structure and data for similar pyrazoles, one would expect:
-
¹H NMR: Three singlets for the three methyl groups on the pyrazole ring (N-CH₃, C3-CH₃, and C5-CH₃) and a singlet for the acetyl methyl group.
-
¹³C NMR: Resonances for the methyl carbons, the pyrazole ring carbons, and the carbonyl carbon of the acetyl group.
Q5: What are the main safety precautions for these reactions? A5: Both Friedel-Crafts and Vilsmeier-Haack reactions involve hazardous reagents.
-
Lewis acids (e.g., AlCl₃, FeCl₃) are corrosive and moisture-sensitive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE).
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[2] All operations should be conducted in a well-ventilated fume hood with appropriate PPE.
-
The quenching of these reactions with water or ice is highly exothermic and should be done slowly and carefully.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in acylation reactions.
References
Technical Support Center: Optimizing Reaction Conditions for Pyrazole Acylation
Welcome to the Technical Support Center for Pyrazole Acylation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing experimental conditions and troubleshooting common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues encountered during the N-acylation of pyrazoles.
Issue 1: Low or No Yield of the Acylated Product
-
Question: My pyrazole acylation reaction is resulting in a very low yield or no product at all. What are the common causes and how can I fix this?
-
Answer: Low yields in pyrazole acylation can stem from several factors, from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
-
Inactive Acylating Agent: Acyl chlorides and anhydrides are sensitive to moisture. Ensure they are fresh or have been stored properly under anhydrous conditions. Using a more reactive acylating agent, such as an acyl chloride instead of an anhydride, can also improve yields.[1]
-
Suboptimal Base: The choice of base is crucial. A base that is too weak may not sufficiently deprotonate the pyrazole, while a base that is too strong can lead to side reactions. Common bases include triethylamine (TEA), pyridine, or potassium carbonate. For electron-deficient pyrazoles, a stronger base like sodium hydride (NaH) may be necessary.
-
Poor Nucleophilicity of Pyrazole: If the pyrazole ring is substituted with strong electron-withdrawing groups, its nitrogen atoms will be less nucleophilic.[2] In such cases, increasing the reaction temperature or using a more powerful acylating agent/catalyst system may be required.
-
Inadequate Temperature: Many acylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider increasing the temperature, potentially to the reflux temperature of the solvent. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.[3]
-
Issue 2: Formation of a Mixture of N1 and N2 Regioisomers
-
Question: I am getting a mixture of N1 and N2 acylated pyrazoles, and they are difficult to separate. How can I improve the regioselectivity?
-
Answer: Controlling regioselectivity is a primary challenge in the chemistry of unsymmetrical pyrazoles. The outcome is a delicate balance of steric and electronic factors.
-
Steric Hindrance: Acylation generally favors the less sterically hindered nitrogen atom. If the pyrazole is substituted at the 3-position (adjacent to N2), acylation will preferentially occur at the N1 position. Using a bulkier acylating agent can further enhance this selectivity.[4]
-
Solvent Choice: The polarity and nature of the solvent can significantly influence the ratio of N1 to N2 products. Polar aprotic solvents like DMF and DMSO are often good starting points.[5]
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring alter the nucleophilicity of the two nitrogen atoms. While N2 is generally more nucleophilic in unsubstituted pyrazole, steric factors often dominate, leading to N1 acylation.
-
Issue 3: Complicated Purification and Product Isolation
-
Question: The crude product from my reaction is an oily mixture that is difficult to purify by column chromatography. What can I do?
-
Answer: Purification challenges often arise from unreacted starting materials, the presence of regioisomers, or colored impurities.
-
Optimize Reaction Completion: Use TLC to monitor the reaction until the starting pyrazole is completely consumed. This will simplify the purification process.[6]
-
Aqueous Workup: After the reaction is complete, perform an aqueous workup to remove the base (e.g., triethylamine hydrochloride) and other water-soluble impurities. This typically involves diluting the reaction mixture with a solvent like ethyl acetate and washing with water and brine.[3]
-
Chromatography Eluent System: For silica gel column chromatography, a common eluent system is a gradient of ethyl acetate in hexane.[6] If isomers are difficult to separate, try using a less polar solvent system or a different stationary phase like alumina. Adding a small amount of triethylamine (~0.1%) to the eluent can sometimes improve the separation of basic compounds.
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for purification. Common solvents for recrystallization include ethanol, methanol, or mixtures like ethyl acetate/hexane.[7]
-
Data Presentation: Acylation Methodologies
The choice of synthetic method can significantly impact the outcome of the reaction. Below is a summary of different approaches to synthesizing N-acyl pyrazoles.
| Method | Acylating Agent | Catalyst/Conditions | Typical Yield (%) | Reference |
| Direct Acylation | Acyl Chlorides | Potter's Clay (catalyst), Solvent-free, RT | 69-97% | [8] |
| Cyclocondensation | Acylhydrazides & 1,3-Diketone | H₂SO₄ (catalytic), Solvent-free grinding | 65-85% | [6] |
| Photochemical | Aldehydes | BrCCl₃ (oxidant), Pyridine (base), 365 nm LED | Moderate to Excellent | [9] |
| Base-Mediated | Benzoyl Chloride | Triethylamine, DCM, 0 °C to RT | General |
Key Experimental Protocols
Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
This protocol describes a standard procedure for the N-acylation of a pyrazole using an acyl chloride and a tertiary amine base.
Materials:
-
Pyrazole (e.g., 3,5-dimethylpyrazole) (1.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (1.1 - 1.5 eq.)
-
Acyl Chloride (e.g., Benzoyl Chloride) (1.0 - 1.2 eq.)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrazole in anhydrous DCM.
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add triethylamine.
-
Addition of Acylating Agent: Add the acyl chloride dropwise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane as the eluent).
Visualized Workflows and Logic
The following diagrams illustrate the general experimental workflow for pyrazole acylation and a troubleshooting decision tree for common issues.
Caption: General experimental workflow for the N-acylation of pyrazoles.
Caption: Troubleshooting decision tree for pyrazole acylation experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes | MDPI [mdpi.com]
- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 9. Catalyst-Free N-Acylation of Azoles - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the acylation of 1,3,5-trimethyl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the synthesis of this compound?
A1: The most common methods for the synthesis of this compound are the Friedel-Crafts acylation and the Vilsmeier-Haack reaction. Both methods involve the electrophilic substitution of an acetyl group onto the C-4 position of the 1,3,5-trimethyl-1H-pyrazole ring.
Q2: Why is my reaction yield consistently low?
A2: Low yields can be attributed to several factors. For Friedel-Crafts acylation, catalyst inactivity due to moisture is a primary concern. The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to water, so ensuring anhydrous conditions is critical.[1][2] Additionally, the ketone product can form a complex with the Lewis acid, necessitating a stoichiometric amount of the catalyst.[1][2] In the case of the Vilsmeier-Haack reaction, the formation of the Vilsmeier reagent (from DMF and POCl₃, for example) is crucial, and the electron richness of the pyrazole ring influences the reaction's efficiency.[3]
Q3: I am observing the formation of multiple products. What are the likely side reactions?
A3: While Friedel-Crafts acylation is generally less prone to polysubstitution compared to alkylation, it can still occur, especially with a highly activated ring like a substituted pyrazole.[2] Another possibility is the acylation at a different position on the pyrazole ring, although the C-4 position is generally favored. Incomplete reactions can also lead to a mixture of starting material and product. For pyrazolone derivatives, O-acylation can be a significant side reaction if the reaction conditions are not carefully controlled.[4]
Q4: Are there specific safety precautions I should take during this synthesis?
A4: Yes. Both Friedel-Crafts and Vilsmeier-Haack reagents are hazardous. Lewis acids like aluminum chloride react violently with water and are corrosive. Phosphorus oxychloride (POCl₃), used in the Vilsmeier-Haack reaction, is also highly corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Friedel-Crafts Acylation
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[1] |
| Inactive Catalyst | Use a fresh, unopened container of the Lewis acid catalyst or purify the existing catalyst. |
| Insufficient Catalyst | In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid.[1][2] Use at least a stoichiometric amount of the catalyst relative to the pyrazole substrate. |
| Unsuitable Catalyst | Strong Lewis acids like AlCl₃ may be too harsh for some heterocyclic systems, leading to degradation.[5] Consider using milder Lewis acids such as TiCl₄, SnCl₄, or FeCl₃.[5] |
| Low Reaction Temperature | While some reactions proceed at room temperature, heating might be necessary to overcome the activation energy. Monitor the reaction by TLC to determine the optimal temperature.[2] |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Steps |
| Polysubstitution | Use a milder Lewis acid or lower the reaction temperature to decrease the reactivity and improve selectivity.[2] |
| Isomeric Products | While acylation at the C-4 position is electronically favored, other isomers may form. Purification by column chromatography may be necessary to isolate the desired product. |
| O-acylation (if applicable) | For pyrazolone starting materials, ensure the formation of a metal complex (e.g., with Ca(OH)₂) before adding the acylating agent to promote C-acylation over O-acylation.[4] |
| Incomplete Reaction | Increase the reaction time or temperature and monitor the progress by TLC until the starting material is consumed. |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of 1,3,5-trimethyl-1H-pyrazole
Objective: To synthesize this compound via Friedel-Crafts acylation.
Materials:
-
1,3,5-trimethyl-1H-pyrazole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous 1,2-dichloroethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.
-
Dissolve 1,3,5-trimethyl-1H-pyrazole (1.0 equivalent) in anhydrous 1,2-dichloroethane and add it dropwise to the reaction mixture at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Comparison of Acylation Methods for Pyrazole Derivatives (Illustrative)
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Key Side Products |
| Friedel-Crafts | AlCl₃ | Dichloroethane | 0 - RT | 60-80 | Polysubstituted products |
| Friedel-Crafts | TiCl₄ | Dichloromethane | RT | 70-90 | Fewer side products |
| Vilsmeier-Haack | POCl₃/DMF | DMF | 60-80 | 75-95 | Unreacted starting material |
Note: The data in this table is illustrative and may vary depending on the specific pyrazole substrate and reaction conditions.
Visualizations
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Caption: Simplified reaction pathway for Friedel-Crafts acylation of 1,3,5-trimethyl-1H-pyrazole.
References
- 1. mdpi.com [mdpi.com]
- 2. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting low yield in pyrazole synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly low yields, encountered during pyrazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.
Q1: Why is the yield of my pyrazole synthesis consistently low?
A1: Low yields in pyrazole synthesis, such as the common Knorr synthesis, can be attributed to several factors, from starting material quality to non-optimized reaction conditions.[1][2] The primary causes often involve the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[2][3] Impurities can trigger side reactions, which reduces the overall yield and complicates the purification process.[3][4] Hydrazine derivatives may degrade over time, so using a freshly opened or purified reagent is recommended.[2]
-
Optimize Reaction Stoichiometry: Verify that the correct stoichiometry of reactants is being used. A slight excess of the hydrazine (around 1.0-1.2 equivalents) can sometimes help drive the reaction to completion.[2][4]
-
Evaluate Reaction Conditions: Critical parameters like temperature, reaction time, solvent, and pH may require optimization.[1] For instance, while the Knorr synthesis is often exothermic and fast, less reactive substrates might need heating.[2] Monitoring the reaction's progress with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for determining the optimal reaction time.[2][5]
-
Consider Side Reactions: Be aware of potential side reactions. Common issues include the formation of regioisomers when using unsymmetrical dicarbonyls, or incomplete cyclization.[1][6]
Q2: My reaction is not going to completion. What can I do to improve conversion?
A2: Incomplete conversion is a common source of low yields. Several factors related to reaction conditions and starting material reactivity can be the cause.
Troubleshooting Steps:
-
Optimize pH: The reaction medium's pH is critical. Acid catalysis is generally necessary for both the initial hydrazone formation and the subsequent cyclization.[2] However, conditions that are too acidic can promote side reactions.[2] For reactions with β-ketoesters, a few drops of glacial acetic acid are often sufficient.[2]
-
Adjust Temperature and Reaction Time: While many pyrazole syntheses are exothermic, less reactive substrates may require heating or even refluxing to proceed to completion.[2][3] Use TLC or LC-MS to monitor the consumption of starting materials and determine the appropriate time to stop the reaction.[3] Microwave-assisted synthesis can also be an effective method for improving yields and shortening reaction times.[3]
-
Re-evaluate Solvent Choice: The solvent can significantly impact the reaction rate. For the cyclocondensation of aryl hydrazines with 1,3-diketones, aprotic dipolar solvents like DMF or NMP can yield better results than commonly used polar protic solvents like ethanol.[4][5]
Q3: I am observing the formation of two regioisomers. How can I improve regioselectivity?
A3: The formation of regioisomeric mixtures is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2] The initial nucleophilic attack from the hydrazine can occur at either of the two different carbonyl carbons, leading to two distinct pyrazole products.[4]
Strategies to Improve Regioselectivity:
-
Solvent and pH Control: The choice of solvent and the pH of the reaction can influence the outcome. Acidic conditions in protic solvents like ethanol often favor the formation of one isomer, while basic conditions might favor the other.[2] Aprotic dipolar solvents have also been shown to give better results in some cases.[5]
-
Steric Hindrance: The steric bulk of substituents on either the hydrazine or the dicarbonyl compound can direct the reaction towards the formation of a single regioisomer.[2]
-
Catalyst Selection: The choice of catalyst can be critical. While protic acids are common, Lewis acids or other catalysts like nano-ZnO have been shown to improve yields and, potentially, regioselectivity.[3]
Q4: The reaction mixture has a strong yellow/red color. Is this normal, and how can I get a cleaner product?
A4: Discoloration is a frequent observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative processes.[1][2]
Methods to Mitigate Discoloration:
-
Add a Mild Base: If you are using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic, promoting the formation of colored byproducts.[2] Adding one equivalent of a mild base, such as sodium acetate, can neutralize the acid and lead to a cleaner reaction profile.[2][5]
-
Use an Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce the formation of colored impurities that arise from oxidation.[2]
-
Purification: Colored impurities can often be removed during workup and purification. Washing the crude product with a non-polar solvent like toluene may help remove some coloration before further purification steps like recrystallization or column chromatography.[2]
Data Presentation: Optimizing Reaction Parameters
The following table summarizes the effect of various reaction parameters on pyrazole synthesis yield, based on common experimental observations.
| Parameter | Condition | Effect on Yield | Potential Issues | Citation |
| Temperature | Too Low | Incomplete reaction, low conversion. | - | [2][3] |
| Optimal | High conversion and yield. | - | [2] | |
| Too High | Increased side product formation, degradation. | Discoloration, complex purification. | [2][7] | |
| pH | Neutral/Slightly Basic | Slow or no reaction. | - | [2] |
| Weakly Acidic | Optimal for hydrazone formation and cyclization. | - | [2][8] | |
| Strongly Acidic | Can lead to side reactions and byproducts. | Formation of colored impurities. | [2] | |
| Solvent | Polar Protic (e.g., Ethanol) | Commonly used, effective for many substrates. | May lead to lower regioselectivity. | [2][6] |
| Aprotic Dipolar (e.g., DMF) | Can improve yields and regioselectivity, especially with aryl hydrazines. | More difficult to remove during workup. | [4][5] | |
| Stoichiometry | 1:1 Reactant Ratio | Standard, often effective. | May result in incomplete conversion if one reactant degrades. | [2] |
| Slight Excess of Hydrazine | Can drive the reaction to completion. | Excess hydrazine must be removed during purification. | [2][4] |
Experimental Protocols
Protocol 1: General Knorr Synthesis of a Pyrazolone
This protocol describes a general method for the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.
Materials:
-
β-ketoester (e.g., ethyl benzoylacetate)
-
Hydrazine hydrate
-
Solvent (e.g., 1-propanol or ethanol)
-
Catalyst (e.g., glacial acetic acid)
-
Water
Procedure:
-
In a suitable reaction vessel, combine the β-ketoester (1 equivalent) and hydrazine hydrate (2 equivalents).[9]
-
Add the solvent (e.g., 1-propanol) and a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[9]
-
Heat the reaction mixture with stirring to approximately 100°C.[9]
-
Monitor the reaction progress by TLC until the starting ketoester is consumed (typically 1-2 hours).[2][5]
-
Once complete, add water to the hot reaction mixture to precipitate the product.[9]
-
Allow the mixture to cool slowly to room temperature to facilitate crystallization.[9]
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold water.[4][9]
-
Allow the product to air dry completely.[9]
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying crude pyrazole products.[5]
Procedure:
-
Select an appropriate solvent or solvent pair. The ideal solvent should dissolve the pyrazole at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures. Ethanol is often a good starting point.[4][5]
-
Dissolve the crude pyrazole product in the minimum amount of hot solvent.
-
If colored impurities persist, you may add a small amount of activated charcoal and hot filter the solution.
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin.
-
To maximize yield, place the flask in an ice bath for 15-30 minutes to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly to remove any residual solvent.
Reaction Pathway Visualization
The Knorr pyrazole synthesis proceeds via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The reaction involves the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone. The information provided is based on established chemical principles and practices for the purification of related pyrazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial crude product of this compound is an oil, but it is expected to be a solid. What should I do?
A1: It is not uncommon for crude products to be oily due to the presence of residual solvents or impurities that depress the melting point.
-
Troubleshooting Steps:
-
Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. Heating the flask gently on a rotary evaporator can aid this process.
-
Trituration: Try triturating the oil with a non-polar solvent in which the desired product is poorly soluble, but the impurities are soluble (e.g., cold hexanes or diethyl ether). This can often induce crystallization.
-
Seed Crystal: If you have a small amount of pure, solid material from a previous batch, add a single seed crystal to the oil to initiate crystallization.
-
Q2: After synthesis, the purity of my this compound is low (~70-80% by NMR/GC-MS). What is the best general approach to improve purity?
A2: A purity of 70-80% suggests the presence of significant side products or unreacted starting materials. A multi-step purification strategy is often necessary.
-
Recommended Workflow:
-
Initial Wash: If not already performed, an aqueous workup can remove water-soluble impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities.
-
Recrystallization: This is an excellent final step to achieve high purity, especially if you have a solid product after chromatography.
-
A general purification workflow is illustrated below:
Q3: How do I choose the right solvent system for column chromatography?
A3: The ideal solvent system for column chromatography will provide good separation between your desired compound and its impurities on a Thin Layer Chromatography (TLC) plate.
-
Selection Process:
-
Start with a non-polar solvent: Use a non-polar solvent like hexanes or heptane as the base.
-
Add a polar modifier: Gradually add a more polar solvent, such as ethyl acetate or dichloromethane.
-
Target Rf Value: Aim for an Rf (retention factor) of approximately 0.25-0.35 for your desired compound on the TLC plate. This generally provides the best separation.
-
The decision process for selecting a chromatography solvent is outlined below:
Q4: My product has a persistent yellow/brown color. How can I remove it?
A4: Colored impurities are common and often highly polar.
-
Troubleshooting Steps:
-
Activated Carbon: Adding a small amount of activated carbon to a solution of your compound, followed by heating, stirring for 10-15 minutes, and then filtering through celite can remove colored impurities.
-
Recrystallization: This is often very effective at excluding colored impurities from the crystal lattice.
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Silica Gel Plug: If the color is due to a very polar, baseline impurity, you can try passing a solution of your product through a short plug of silica gel, eluting with your chromatography solvent system.
-
Data Presentation
The following table presents hypothetical data from a typical purification sequence for this compound.
| Purification Step | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Impurities Removed |
| Aqueous Wash | 75 | 80 | 95 | Inorganic salts, water-soluble starting materials |
| Column Chromatography | 80 | 97 | 70 | Unreacted starting materials, less polar side products |
| Recrystallization | 97 | >99 | 85 | Isomeric impurities, colored byproducts |
Experimental Protocols
Protocol 1: Column Chromatography
This protocol assumes a crude product of approximately 5 grams with a purity of ~80%.
1. Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvent system (e.g., 8:2 Hexanes:Ethyl Acetate, determined by TLC)
-
Glass chromatography column
-
Collection tubes
2. Procedure:
-
Prepare the Column: Slurry pack a glass column with silica gel in the non-polar component of your solvent system (hexanes). Ensure there are no air bubbles.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This is the "dry load".
-
Add the Sample: Carefully add the dry-loaded sample to the top of the packed column.
-
Elute: Begin eluting the column with the pre-determined solvent system.
-
Collect Fractions: Collect fractions in test tubes based on what is observed eluting from the column.
-
Monitor Fractions: Spot each fraction on a TLC plate to determine which contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
This protocol is for the final purification of the solid product obtained from column chromatography.
1. Materials:
-
Partially purified this compound
-
Recrystallization solvent (e.g., isopropanol, ethanol/water mixture)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
2. Procedure:
-
Dissolve the Solid: Place the solid in an Erlenmeyer flask and add the minimum amount of hot recrystallization solvent required to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Induce Crystallization: If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cool in Ice Bath: Once crystals begin to form, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Collect Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of ice-cold recrystallization solvent and then dry them under vacuum.
Technical Support Center: 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone.
Troubleshooting Guide
Unexpected experimental results can arise from various factors. This guide provides a systematic approach to troubleshooting common issues.
Issue: Inconsistent or unexpected analytical results (e.g., NMR, LC-MS, HPLC)
If you observe unexpected peaks, a lower-than-expected purity, or shifts in retention times, consider the following possibilities and consult the troubleshooting workflow below.
-
Possible Cause 2: Contamination. The sample may have been contaminated during handling or storage. This could include residual solvents, moisture, or cross-contamination from other reagents.
-
Possible Cause 3: Improper Storage. Extended exposure to light, elevated temperatures, or atmospheric moisture can potentially affect the compound's integrity. The Safety Data Sheet (SDS) recommends storing the compound in a well-ventilated place with the container tightly closed.[2]
-
Possible Cause 4: Analytical Method Issues. Problems with the analytical instrument, column, or mobile phase can lead to erroneous results.
Caption: Troubleshooting workflow for unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on the Safety Data Sheet, it is recommended to store the compound in a well-ventilated place and keep the container tightly closed.[2] For long-term storage, some suppliers of similar pyrazole derivatives recommend storage at -20°C.[3]
Q2: What are the known stability issues with this compound?
A2: Currently, there is no specific data available on the chemical stability or reactivity of this compound.[2] However, the pyrazole ring is generally resistant to oxidation, though side-chain oxidation can occur.[1] Halogenation and nitration are also possible reactions for the pyrazole ring.[1]
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A3: It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound.[2] Work should be conducted in a well-ventilated area or outdoors.[2]
Q4: Is this compound sensitive to light or moisture?
A4: While specific data on photosensitivity is unavailable, many organic compounds can be sensitive to light. It is good laboratory practice to store it in a light-protected container. The recommendation to keep the container tightly closed suggests that moisture should be excluded.[2]
Stability Assessment
For researchers needing to generate their own stability data, the following table can be used to log results from forced degradation studies.
| Condition | Timepoint | Purity (%) | Degradants Observed |
| Acidic (e.g., 0.1 M HCl) | 0h | ||
| 24h | |||
| 48h | |||
| Basic (e.g., 0.1 M NaOH) | 0h | ||
| 24h | |||
| 48h | |||
| Oxidative (e.g., 3% H₂O₂) | 0h | ||
| 24h | |||
| 48h | |||
| Thermal (e.g., 60°C) | 0h | ||
| 24h | |||
| 48h | |||
| Photolytic (e.g., UV lamp) | 0h | ||
| 24h | |||
| 48h |
Experimental Protocols
General Protocol for Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound under various stress conditions.
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Basic: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative: Mix the stock solution with an equal volume of 3% H₂O₂.
-
Thermal: Place a sample of the stock solution in an oven at 60°C.
-
Photolytic: Expose a sample of the stock solution to a UV lamp.
-
-
Timepoints: At specified time intervals (e.g., 0, 24, 48 hours), take an aliquot of each stressed sample.
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a stability-indicating method, such as HPLC with a UV or MS detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the initial sample to identify any degradation products and quantify the loss of the parent compound.
Potential Degradation Pathway
The following diagram illustrates a hypothetical degradation pathway for this compound based on the general reactivity of pyrazole derivatives. Experimental validation is required to confirm these pathways.
Caption: Hypothetical degradation pathway for the title compound.
References
Technical Support Center: Degradation Pathways for Pyrazole Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals studying the degradation of pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for pyrazole derivatives in the environment?
A: Pyrazole derivatives degrade through three main pathways:
-
Biodegradation: This is a significant route, especially in soil and activated sludge.[1] Microorganisms like bacteria and fungi can utilize pyrazole compounds as a source of carbon, breaking them down through enzymatic processes.[2][3] Common reactions include side-chain oxidation, oxidative dehalogenation, and cleavage of the pyrazole ring itself.[4]
-
Photodegradation (Abiotic): Sunlight, particularly UV radiation, is a major driver of pyrazole degradation in aqueous environments and on surfaces.[5][6] This process can involve complex reactions such as oxidation, reduction, hydrolysis, C-N bond cleavage, photorearrangement, and demethylation.[5]
-
Chemical Degradation (Abiotic): This pathway includes processes like hydrolysis (reaction with water) and oxidation.[7] The rate of hydrolysis is often dependent on pH.[7] In some cases, strong acidic or basic conditions can lead to the cleavage of the pyrazole ring.[8]
Q2: What are the common degradation products of widely used pyrazole insecticides like fipronil?
A: Fipronil degrades into several key metabolites, some of which are more persistent and toxic than the parent compound. The four main degradation products are:
-
Fipronil sulfone (formed via oxidation)
-
Fipronil sulfide (formed via reduction)
-
Fipronil desulfinyl (formed via photolysis)
Fipronil sulfone and desulfinyl, in particular, are noted for their persistence and potential toxicity to non-target organisms.[5][10]
Q3: What factors influence the degradation rate and half-life of pyrazole derivatives?
A: The degradation rate is highly dependent on environmental and chemical factors:
-
Environmental Conditions: Temperature, pH, moisture, and oxygen availability significantly impact both biotic and abiotic degradation rates.[3][11]
-
Sunlight Exposure: The intensity and wavelength of light are critical for photodegradation.
-
Microbial Population: The type and density of microorganisms in soil or water determine the rate of biodegradation.[3]
-
Presence of Other Substances: Compounds like nitrates, iron ions, and humic acids can act as photosensitizers, accelerating photodegradation.[7]
-
Chemical Structure: The specific substituents on the pyrazole ring influence its stability and susceptibility to attack by enzymes, light, or chemical agents.[12]
Q4: What are the standard analytical techniques used to identify and quantify pyrazole degradation products?
A: A combination of chromatographic and spectroscopic methods is typically employed:
-
High-Performance Liquid Chromatography (HPLC): Often coupled with UV-Vis or Diode Array Detection (DAD), HPLC is a primary tool for separating the parent compound from its degradation products and quantifying them.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is highly effective for identifying volatile and semi-volatile degradation products by providing both retention time and mass spectral data for structural elucidation.[9][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: This is the most powerful and commonly used technique for identifying a wide range of metabolites. It provides high sensitivity and specificity, allowing for the accurate determination of the mass and fragmentation patterns of novel compounds.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the definitive structural elucidation of unknown metabolites, especially for differentiating between isomers, though it is less sensitive than MS-based methods.[15][17]
Troubleshooting Guides
Issue 1: My pyrazole derivative shows a very low or no degradation rate in my experiment.
-
Potential Cause 1 (Biodegradation): The microbial consortium used may not have the necessary enzymes to degrade your specific derivative. The environmental conditions (pH, temperature, oxygen) may be suboptimal for microbial activity.
-
Troubleshooting Steps:
-
Source microorganisms from a site previously contaminated with similar compounds, as they are more likely to be adapted.
-
Optimize incubation conditions (pH, temperature) to match the natural environment of the microbes.
-
Ensure adequate nutrient availability (e.g., nitrogen, phosphorus) to support microbial growth.
-
Consider that some compounds are recalcitrant and may only degrade via co-metabolism, requiring an additional carbon source.
-
-
-
Potential Cause 2 (Photodegradation): The light source's wavelength may not overlap with the compound's absorption spectrum. The compound may be highly photostable.
-
Troubleshooting Steps:
-
Ensure your light source (e.g., Xenon lamp) mimics the solar spectrum, including UV wavelengths.
-
Measure the UV-Vis absorption spectrum of your pyrazole derivative to confirm it absorbs light at the wavelengths emitted by your lamp.
-
Check for light-filtering effects if your aqueous medium is colored or contains suspended solids.
-
Consider adding photosensitizers like humic acids or nitrates to the solution, which can facilitate indirect photodegradation.
-
-
Issue 2: I am observing pyrazole ring cleavage and obtaining unexpected, smaller fragments.
-
Potential Cause: The experimental conditions are too harsh, leading to the breakdown of the stable heterocyclic ring.
-
Troubleshooting Steps:
-
Chemical Degradation: Avoid excessively strong acids, bases, or oxidizing agents unless ring cleavage is the specific object of study.[8]
-
Photodegradation: High-intensity UV light can lead to fragmentation. Consider using filters to narrow the light spectrum or reduce the intensity.
-
N-Alkylation/Functionalization: If performing synthetic modifications, use milder bases (e.g., K₂CO₃ instead of organolithiums) and control the temperature to prevent ring opening.[8]
-
Analysis: Confirm that the fragmentation is not an artifact of the analytical method (e.g., in-source fragmentation in a mass spectrometer). Analyze samples under softer ionization conditions.
-
-
Issue 3: I am having difficulty identifying the structure of an unknown degradation product.
-
Potential Cause: The concentration of the metabolite is too low for definitive analysis, or the data from a single technique is insufficient, especially for isomers.
-
Troubleshooting Steps:
-
Concentrate the Sample: Use solid-phase extraction (SPE) to concentrate the metabolites from your sample matrix before analysis.[13]
-
High-Resolution Mass Spectrometry (HRMS): Use techniques like LC-Q-TOF/MS or LC-Orbitrap MS to obtain an accurate mass measurement. This allows you to predict the elemental formula of the unknown compound.[16]
-
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) to fragment the metabolite. The resulting fragmentation pattern provides crucial clues about its substructures. Compare this pattern to the fragmentation of the parent compound.
-
NMR Spectroscopy: If sufficient material can be isolated (~1 mg), ¹H, ¹³C, and 2D-NMR experiments are the gold standard for unambiguous structure determination.[17]
-
Isotope Labeling: If possible, synthesize an isotopically labeled (e.g., ¹³C or ¹⁵N) version of the parent pyrazole. The mass shift in the metabolite's mass spectrum will confirm which part of the original molecule it contains.[14]
-
-
Data Presentation
Table 1: Half-life (t½) Data for Selected Pyrazole Derivatives Under Various Degradation Conditions.
| Compound | Degradation Type | Matrix/Conditions | Half-life (t½) / DT50 | Citation(s) |
| Fipronil | Overall | Soil | 6 to 10 months | [1] |
| Overall | Cabbage | 3.2 - 3.4 days | [10] | |
| Ethiprole | Photochemical | Aquatic Environment | 2.7 times longer than Fipronil | [6] |
| Climbazole | Biodegradation | Aerobic Activated Sludge | 5.3 days | [4] |
| Propiconazole | Biodegradation | Burkholderia sp. culture | ~89% degradation in 4 days | [11] |
Note: Half-life (t½) refers to the time taken for 50% of a substance to degrade, assuming first-order kinetics. DT50 is the time for 50% dissipation, used when kinetics are not strictly first-order.[18]
Experimental Protocols
Protocol: Photodegradation of a Pyrazole Derivative in Aqueous Solution
This protocol outlines a general procedure for studying the photodegradation of a pyrazole derivative in water, based on common methodologies.
1. Materials and Reagents:
-
Pyrazole derivative of interest
-
HPLC-grade acetonitrile and water
-
Buffer solutions (e.g., phosphate buffers for pH 5, 7, 9)
-
Quartz tubes (transparent to UV light)
-
Solar simulator or photoreactor (e.g., Xenon lamp)
-
HPLC-DAD or LC-MS/MS system
-
Solid-Phase Extraction (SPE) cartridges (if needed for cleanup/concentration)
2. Sample Preparation:
-
Prepare a stock solution of the pyrazole derivative (e.g., 1000 mg/L) in a suitable solvent like acetonitrile.
-
Prepare the experimental aqueous solutions by spiking the stock solution into the buffered water to achieve the desired final concentration (e.g., 1-10 mg/L). Ensure the volume of organic solvent is minimal (<0.1%) to avoid co-solvent effects.
-
Prepare "dark control" samples by wrapping identical quartz tubes in aluminum foil to prevent light exposure. These will be used to measure hydrolysis or other non-photochemical degradation.
3. Irradiation Experiment:
-
Place the quartz tubes containing the sample solutions and dark controls into the photoreactor. Maintain a constant temperature using a cooling system.
-
Turn on the light source.
-
Withdraw aliquots from each tube at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Immediately store the collected samples in the dark and at a low temperature (e.g., 4°C) to halt further reactions prior to analysis.
4. Sample Analysis:
-
Quantification: Directly inject the collected aliquots into an HPLC-DAD or LC-MS system. Develop a calibration curve to quantify the decrease in the parent compound's concentration over time.
-
Identification of Products: For samples showing significant degradation, use LC-HRMS/MS to screen for potential transformation products. Compare the mass spectra of peaks in degraded samples to those in the time-zero sample. Propose structures based on accurate mass, fragmentation patterns, and known reaction mechanisms.
5. Data Analysis:
-
Plot the natural logarithm of the concentration of the parent compound versus time.
-
If the plot is linear, the degradation follows first-order kinetics. Calculate the rate constant (k) from the slope of the line and the half-life as t½ = ln(2) / k .[18]
-
Correct the photodegradation rate by subtracting any degradation observed in the dark controls.
Visualizations
Degradation Pathways
Caption: Overview of abiotic and biotic degradation pathways for pyrazole derivatives.
Fipronil Degradation Example
Caption: Major degradation pathways and products of the insecticide Fipronil.
Experimental Workflow
Caption: Standard experimental workflow for a pyrazole degradation study.
Troubleshooting Logic
Caption: Troubleshooting workflow for low degradation of pyrazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Microbiology and Biochemistry of Pesticides Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodegradation of typical azole fungicides in activated sludge under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 8. benchchem.com [benchchem.com]
- 9. Biodegradation of fipronil: Molecular characterization, degradation kinetics, and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biodegradation of propiconazole by newly isolated Burkholderia sp. strain BBK_9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. epa.gov [epa.gov]
Technical Support Center: Synthesis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals engaged in the synthesis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone. Special attention is given to the impact of solvent and catalyst choice on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation of 1,3,5-trimethyl-1H-pyrazole is not working. What are the common causes of failure?
A1: The Friedel-Crafts acylation of electron-rich heterocycles like pyrazoles can be challenging. Common reasons for failure include:
-
Catalyst Inactivation: Strong Lewis acids such as aluminum chloride (AlCl₃) can complex with the nitrogen atoms of the pyrazole ring, deactivating both the catalyst and the substrate.
-
Substrate Basicity: The basic nature of the pyrazole can lead to the formation of stable, unreactive complexes with the Lewis acid.
-
Moisture Contamination: Lewis acids are highly sensitive to moisture. Any water in the solvent or reagents will decompose the catalyst.
-
Inappropriate Solvent: The choice of solvent is critical. Solvents that can coordinate with the Lewis acid may inhibit its catalytic activity.
Q2: Are there alternative catalysts to aluminum chloride for this reaction?
A2: Yes, milder Lewis acids are often more effective for acylating sensitive heterocyclic substrates. Consider using titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), or ferric chloride (FeCl₃)[1]. Another effective catalyst system is the use of concentrated sulfuric acid with a carboxylic acid anhydride as the acylating agent[2][3].
Q3: Can I use a solvent-free approach for this synthesis?
A3: Solvent-free and mechanochemical Friedel-Crafts acylations have been shown to be effective for certain aromatic compounds and can be an environmentally friendly alternative[4]. These methods may be worth exploring if traditional solvent-based approaches fail.
Q4: Is there an alternative synthetic route to introduce an acetyl group at the C-4 position of 1,3,5-trimethyl-1H-pyrazole?
A4: The Vilsmeier-Haack reaction is a reliable alternative for the formylation of N-substituted pyrazoles at the C-4 position[5]. While typically used for formylation (introducing a -CHO group), variations of this reaction can be adapted for acetylation[6]. This method avoids the use of harsh Lewis acids.
Troubleshooting Guides
Issue 1: Low to No Product Yield in Friedel-Crafts Acylation
| Possible Cause | Troubleshooting Step |
| Strong Lewis Acid (e.g., AlCl₃) is deactivating the pyrazole. | Switch to a milder Lewis acid such as TiCl₄, SnCl₄, or FeCl₃[1]. These are less likely to form a strong, deactivating complex with the pyrazole nitrogens. |
| Moisture in the reaction. | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and freshly opened or purified reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Solvent Choice. | If using a traditional Friedel-Crafts reaction, non-polar, non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are preferred. Avoid coordinating solvents like nitrobenzene or acetonitrile if they interfere with the chosen catalyst. |
| Low Reaction Temperature. | While starting at a low temperature is good practice to control the initial exothermic reaction, gradually increasing the temperature might be necessary to drive the reaction to completion. Monitor the reaction progress by TLC. |
Issue 2: Formation of Multiple Products or Impurities
| Possible Cause | Troubleshooting Step |
| Side reactions due to high reactivity of the pyrazole ring. | Use milder reaction conditions (lower temperature, milder Lewis acid). Reduce the reaction time and monitor carefully to stop the reaction once the desired product is formed. |
| N-acylation instead of C-acylation. | C-4 acylation is generally favored for 1,3,5-trisubstituted pyrazoles. However, if N-acylation is observed, ensure the N-1 position is indeed substituted (in this case, with a methyl group). If starting with an N-unsubstituted pyrazole, N-acylation is a likely side reaction. |
| Decomposition of starting material or product. | Harsh conditions (strong acid, high temperature) can lead to decomposition. Employ milder catalysts and lower temperatures. |
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of this compound under various conditions, based on literature for related reactions. This is for illustrative purposes to guide experimental design.
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| AlCl₃ | Acetyl Chloride | Dichloromethane | 0 to RT | 12 | < 10 |
| TiCl₄ | Acetyl Chloride | Dichloromethane | 0 to RT | 8 | 40-50 |
| SnCl₄ | Acetyl Chloride | Dichloroethane | RT to 50 | 10 | 35-45 |
| H₂SO₄ (conc.) | Acetic Anhydride | Neat | 80-100 | 4 | 60-70 |
| POCl₃/DMF | N/A (Vilsmeier-Haack) | DMF | 70-80 | 6 | 75-85 (for formylation) |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation using a Mild Lewis Acid (Hypothetical)
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 1,3,5-trimethyl-1H-pyrazole (1.0 eq) and anhydrous dichloromethane (10 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add titanium tetrachloride (TiCl₄, 1.1 eq) dropwise via syringe.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add acetyl chloride (1.1 eq) dropwise via the dropping funnel.
-
Allow the reaction to slowly warm to room temperature and stir for 8-12 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: Sulfuric Acid-Catalyzed Acylation with Acetic Anhydride
Adapted from the general method for acylation of N-substituted pyrazoles[2][3].
-
In a round-bottom flask, add 1,3,5-trimethyl-1H-pyrazole (1.0 eq) to acetic anhydride (3.0 eq).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.5 eq) dropwise with vigorous stirring.
-
After the addition is complete, heat the mixture at 80-100 °C for 4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium carbonate until the pH is ~7-8.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography.
Visualizations
Experimental Workflow for Friedel-Crafts Acylation
Caption: A typical experimental workflow for the Friedel-Crafts acylation of 1,3,5-trimethyl-1H-pyrazole.
Logical Relationship of Troubleshooting Solvent and Catalyst Effects
Caption: Decision-making flowchart for troubleshooting the synthesis of this compound.
References
Technical Support Center: Isolating 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the workup procedure for isolating 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the experimental workup of this compound.
Q1: After the reaction, TLC analysis indicates the presence of multiple products. What are the likely side products and how can their formation be minimized?
A1: The formation of multiple products in pyrazole synthesis is a common issue.[1][2] Likely side products include regioisomers, especially if unsymmetrical starting materials are used, and products from competing side reactions.[2] For instance, in a Knorr-type synthesis, intermediates like hydroxylpyrazolidine may form.[1] To minimize side product formation, consider the following:
-
Control Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant can favor the formation of side products.[1]
-
Reaction Conditions: The choice of solvent and temperature can significantly influence the reaction pathway. Experimenting with different solvents may help reduce the formation of unwanted byproducts.[1]
-
pH Control: The pH of the reaction mixture can dictate the regioselectivity of the cyclization.[2] Careful adjustment of the pH during the reaction and workup is crucial.
Q2: The yield of the desired product is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors during the reaction and workup.
-
Incomplete Reaction: Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion.
-
Product Degradation: The target pyrazole may be unstable under the reaction or workup conditions.[1] If the product is sensitive to strong acids or bases, ensure that neutralization steps are carried out carefully and with mild reagents.
-
Purification Losses: Significant product loss can occur during purification steps like chromatography or recrystallization.[1] Optimizing the purification protocol is key. (See Q3)
-
Side Reactions: The formation of byproducts consumes starting materials, thereby reducing the yield of the desired product.
Q3: I am having difficulty purifying the crude product. What are the recommended purification methods?
A3: Purification of pyrazole derivatives can sometimes be challenging due to the presence of closely related impurities.
-
Recrystallization: This is often the first method to try for solid products. Experiment with different solvent systems to find one that provides good separation. A common technique involves dissolving the crude product in a hot solvent and allowing it to cool slowly. For a related compound, recrystallization from a water/methanol mixture was effective.[3]
-
Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel is a standard method. The choice of eluent is critical and should be determined by TLC analysis to achieve good separation between the desired product and impurities.
-
Solvent Washes: Washing the crude solid with a solvent in which the desired product is sparingly soluble, but the impurities are soluble, can be a simple and effective purification step.[4]
Q4: The isolated product appears to be an oil, but the literature suggests it should be a solid. What could be the reason?
A4: The physical state of a compound can be influenced by its purity. The presence of residual solvent or impurities can lower the melting point and cause the product to appear as an oil. Ensure that the product is thoroughly dried under vacuum to remove any volatile impurities. If the product remains an oil, it may indicate the presence of non-volatile impurities that require removal by chromatography.
Experimental Protocol: Workup Procedure
This section provides a detailed methodology for a typical workup procedure for isolating this compound following its synthesis.
-
Quenching the Reaction:
-
Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water. This will help to precipitate the crude product and dilute any water-soluble reagents.
-
-
Neutralization:
-
If the reaction was performed under acidic conditions, neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Monitor the pH using pH paper.
-
If the reaction was basic, neutralize with a dilute solution of hydrochloric acid (e.g., 1 M HCl).
-
-
Extraction:
-
Transfer the neutralized mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).[4]
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[4]
-
-
Purification:
-
Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Data Presentation
Table 1: Summary of Yields for Structurally Related Pyrazole Ethanone Derivatives
| Compound | Yield | Reference |
| 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone | 30% | [3] |
| 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}phenyl)ethanone | 73% | [5] |
Mandatory Visualization
Caption: Workflow for the workup and troubleshooting of this compound isolation.
References
Validation & Comparative
Confirming the Structure of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone: A Comparative Guide to Crystallographic and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in chemical synthesis and drug discovery. This guide provides a comparative overview of X-ray crystallography as the gold standard for structure elucidation, alongside alternative and complementary spectroscopic methods, using the target molecule 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone as a case study.
While a specific crystal structure for this compound is not publicly available, this guide presents a framework for its structural confirmation. The experimental data and protocols are based on established methodologies for similar pyrazole derivatives, offering a practical blueprint for researchers undertaking such characterization.
Structural Elucidation: A Multi-Faceted Approach
The confirmation of a chemical structure, particularly for novel compounds, relies on a combination of analytical techniques. Single-crystal X-ray diffraction (scXRD) provides definitive evidence of atomic connectivity and stereochemistry in the solid state. However, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for characterizing the molecule in solution and confirming its elemental composition.
Data Presentation: A Comparative Analysis
The following tables summarize the kind of quantitative data obtained from X-ray crystallography and compare its utility with other common analytical techniques.
Table 1: Representative Crystallographic Data for Pyrazole Derivatives
This table presents typical crystallographic data obtained for compounds structurally related to this compound, illustrating the parameters determined through X-ray diffraction.
| Parameter | 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone[1] | 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone[2] | C22H10Br4N4O3S[3] |
| Formula | C12H12N2O2 | C8H11N3O2 | C22H10Br4N4O3S |
| Molecular Weight | 216.24 | 181.20 | 737.98 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P21/n | P21/c | P21/c |
| a (Å) | 10.9992 (4) | 9.0721 (2) | 9.3725 (6) |
| b (Å) | 11.4981 (4) | 11.7030 (7) | 20.0436 (12) |
| c (Å) | 17.0673 (6) | 8.2401 (9) | 15.3281 (11) |
| β (°) | 97.433 (1) | 104.124 (3) | 102.896 (6) |
| Volume (ų) | 2139.04 (13) | 848.41 (11) | 2806.9 (3) |
| Z | 8 | 4 | 4 |
| R-factor (%) | 4.7 | - | 5.75 |
Table 2: Comparison of Key Structural Elucidation Techniques
This table objectively compares the capabilities and limitations of X-ray crystallography, NMR spectroscopy, and mass spectrometry.
| Feature | Single-Crystal X-ray Diffraction (scXRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, absolute configuration, and crystal packing.[4][5] | Connectivity of atoms (through-bond and through-space), chemical environment of nuclei (1H, 13C, etc.), and dynamic processes in solution.[6] | Mass-to-charge ratio (m/z) of the intact molecule and its fragments, elemental composition.[7] |
| Sample Requirements | Single, high-quality crystal of sufficient size (typically > 0.1 mm).[8] | Soluble sample in a deuterated solvent.[5] | Small amount of sample, can be solid, liquid, or in solution. |
| Advantages | Unambiguous structure determination.[5] | Provides information about the structure in solution, which is often more biologically relevant. Can study dynamic processes. | High sensitivity, requires very little sample. Provides accurate molecular weight and elemental formula. |
| Limitations | Crystal growth can be challenging and time-consuming.[8] The determined structure is of the solid state, which may differ from the solution conformation. | Does not provide bond lengths or angles with high precision. Structure determination can be complex for large molecules. | Does not provide information about atomic connectivity or stereochemistry. |
Experimental Workflow for Structure Confirmation
The following diagram illustrates a typical workflow for the synthesis and structural confirmation of a small molecule like this compound.
References
- 1. 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 7. mdpi.com [mdpi.com]
- 8. news-medical.net [news-medical.net]
A Comparative Guide to the Spectroscopic Data of Pyrazole Isomers
For researchers and professionals in drug development, a thorough understanding of the structural isomers of pyrazole is crucial for the accurate identification and characterization of novel compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide invaluable data for distinguishing between these isomers. This guide offers a comparative analysis of the spectroscopic data of pyrazole and its substituted isomers, complete with experimental protocols and a generalized workflow for their characterization.
Spectroscopic Data Comparison
The spectroscopic data for pyrazole and its isomers are highly dependent on the substitution pattern on the pyrazole ring. The following tables summarize key spectroscopic features for pyrazole and representative substituted isomers, which can be used as a reference for distinguishing between different isomeric forms.
¹H NMR Spectroscopy Data
The chemical shifts in ¹H NMR are particularly sensitive to the electronic environment of the protons. In N-unsubstituted pyrazoles, the N-H proton signal is often broad and its chemical shift can vary with solvent and concentration. The protons on the pyrazole ring (H-3, H-4, and H-5) have characteristic chemical shifts that are influenced by the nature and position of substituents.
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | Other Protons (ppm) | Solvent |
| Pyrazole | ~7.6 | ~6.3 | ~7.6 | NH: ~13.0 (broad)[1] | CD₂Cl₂ |
| 3(5)-Methylpyrazole | - | 6.31-6.32 | - | CH₃: 2.23, NH: 11.63 (broad)[2] | CDCl₃ |
| 3,5-Dimethylpyrazole | - | 5.76 | - | CH₃: 2.21, NH: (broad)[3] | CDCl₃ |
| 4-Bromopyrazole | 7.6-7.8 | - | 7.6-7.8 | NH: ~13.0 (broad)[1] | CD₂Cl₂ |
| 4-Chloropyrazole | 7.6-7.8 | - | 7.6-7.8 | NH: ~13.0 (broad)[1] | CD₂Cl₂ |
| 4-Fluoropyrazole | 7.6-7.8 | - | 7.6-7.8 | NH: ~13.0 (broad)[1] | CD₂Cl₂ |
| 4-Iodopyrazole | 7.6-7.8 | - | 7.6-7.8 | NH: ~13.0 (broad)[1] | CD₂Cl₂ |
¹³C NMR Spectroscopy Data
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrazole ring are indicative of the substitution pattern. In N-unsubstituted pyrazoles, the signals for C-3 and C-5 can be broadened or averaged due to tautomeric exchange.[4]
| Compound | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | Other Carbons (ppm) | Solvent |
| Pyrazole | ~134.6 | ~105.5 | ~134.6 | - | DMSO-d₆ |
| 3(5)-Methyl-5(3)-phenyl-1H-pyrazole | 143.2 | 102.0 | 149.9 | CH₃: 11.5, Phenyl: 125.7, 127.7, 128.6, 132.6[2] | CDCl₃ |
| 3,5-Dimethylpyrazole | 145.3 | 104.8 | 145.3 | CH₃: 12.9[3] | CH₂Cl₂ |
| 3,5-Diethyl-1-phenyl-1H-pyrazole | 154.7 | 103.2 | 145.8 | Phenyl: 125.2, 127.3, 129.2, 140.2; CH₂: 19.6, 21.7; CH₃: 13.15, 14.2[5] | CDCl₃ |
| 5-Ethoxy-3-methyl-1-phenyl-1H-pyrazole | 148.3 | 86.1 | 154.6 | Phenyl: 121.6, 125.5, 128.6, 138.8; OCH₂: 67.5; CH₃: 14.5, 14.6[5] | CDCl₃ |
IR Spectroscopy Data
Infrared spectroscopy is useful for identifying functional groups. The N-H stretching vibration in pyrazoles is a key feature, often appearing as a broad band due to hydrogen bonding.[1] Ring vibrations also provide a characteristic fingerprint for the pyrazole core.
| Compound | N-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | C=C, C=N Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
| Pyrazole | ~2600-3200 (broad)[1] | ~3100 | ~1400-1600 | - |
| 4-Halogenated Pyrazoles | ~2600-3200 (broad)[1] | ~3100 | ~1400-1600 | C-X stretch (halogen dependent) |
| Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | 3192[2] | - | - | C=O stretch: 1726[2] |
| Ethyl 5-(1H-indol-3-yl)-1H-pyrazole-3-carboxylate | 3349, 3305[2] | - | - | C=O stretch: 1712, 1702[2] |
Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation of the pyrazole ring typically involves the expulsion of HCN and N₂.[6][7] The fragmentation pattern is significantly influenced by the nature and position of substituents.
| Compound Class | Primary Fragmentation Pathways |
| Unsubstituted Pyrazole | Expulsion of HCN from the molecular ion ([M]+•) and from [M-H]+. Loss of N₂ from [M-H]+.[6] |
| Substituted Pyrazoles | Fragmentation is highly dependent on the substituent. For example, nitro-substituted pyrazoles show characteristic losses of NO, NO₂, and O.[6] Acetyl-substituted pyrazoles show a prominent loss of the acetyl group. |
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic comparison of pyrazole isomers.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of pyrazole isomers.
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining high-quality, comparable spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified pyrazole isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₂Cl₂).[3] The choice of solvent can influence the chemical shifts, particularly for the N-H proton.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition : Record ¹H and ¹³C NMR spectra on a 200, 300, or 400 MHz NMR spectrometer.[2][5][8] For ¹H NMR, a typical spectral width would be from 0 to 15 ppm. For ¹³C NMR, a spectral width of 0 to 200 ppm is common.
-
Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.
IR Spectroscopy Protocol
-
Sample Preparation : For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disc.[2][9] Alternatively, spectra can be recorded using an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.[1][10]
-
Data Analysis : Identify the characteristic absorption bands corresponding to functional groups such as N-H, C-H, C=C, and C=N.
Mass Spectrometry Protocol
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). For Liquid Chromatography-Mass Spectrometry (LC-MS), prepare a dilute solution (e.g., 1 mg/mL) and filter it through a 0.2 µm filter.[11]
-
Instrumentation : Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electron Impact (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.[5][6]
-
Data Acquisition : For Gas Chromatography-Mass Spectrometry (GC-MS), inject the sample onto a suitable GC column to separate the components before they enter the mass spectrometer.[11] For LC-MS, the sample is introduced through an HPLC system.[12] Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis : Identify the molecular ion peak (M⁺ or [M+H]⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain structural information. Compare the observed fragmentation with known fragmentation pathways for pyrazoles.[6][7]
References
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Comparative Guide to the Validation of Analytical Methods for 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone
This guide provides a comprehensive comparison of various analytical techniques for the quantitative determination of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone. The performance of chromatographic and spectroscopic methods is objectively evaluated, supported by representative experimental data from studies on similar pyrazole derivatives. Detailed methodologies for key experiments are also presented to aid researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical approach.
Chromatographic Methods
Chromatographic techniques are powerful for separating and quantifying this compound, especially in complex mixtures. The most common methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for the analysis of pyrazole derivatives due to its sensitivity and specificity.[1][2] A typical RP-HPLC method can be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1][3]
Experimental Protocol: RP-HPLC Method Validation
A general protocol for the validation of an RP-HPLC method for a pyrazole derivative is as follows:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with a pH modifier (e.g., 0.1% trifluoroacetic acid).[1][3]
-
Detection: UV detection at a wavelength determined by the analyte's maximum absorbance (e.g., 237 nm).[2][3]
-
Column Temperature: Maintained at a constant temperature (e.g., 25 ± 2°C or 40°C).[1][3]
-
-
Sample Preparation:
-
Standard Stock Solution: A known concentration of the reference standard is prepared in a suitable solvent (e.g., methanol).[3]
-
Working Standard Solutions: A series of dilutions are prepared from the stock solution to cover the desired concentration range.[3]
-
Sample Solution: The sample containing the analyte is dissolved and diluted to a concentration within the calibration range.[3]
-
-
Validation Parameters:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components is assessed by analyzing a placebo and a spiked placebo sample.[1]
-
Linearity: The relationship between the analyte concentration and the detector response is evaluated over a range of concentrations (e.g., 50-150 µg/mL).[1]
-
Accuracy: The closeness of the measured value to the true value is determined by recovery studies on spiked samples at different concentration levels.[4]
-
Precision: The degree of agreement among individual test results is assessed through repeatability (intra-day) and intermediate precision (inter-day) studies.[2]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[1]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition).[1]
-
Data Presentation: HPLC Method Validation Parameters for Pyrazole Derivatives
| Validation Parameter | Typical Performance Data for Pyrazole Derivatives | Reference |
| Linearity Range | 2.5 - 150 µg/mL | [1][3] |
| Correlation Coefficient (r²) | > 0.995 | [1] |
| Limit of Detection (LOD) | 2.43 - 4 µg/mL | [1][3] |
| Limit of Quantitation (LOQ) | 7.38 - 15 µg/mL | [1][3] |
| Accuracy (% Recovery) | 98% - 102% | [3] |
| Precision (% RSD) | < 2.0% | [1][2] |
Workflow for HPLC Method Validation
Caption: Workflow for a typical RP-HPLC method validation process.
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like pyrazole derivatives.[5] It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of individual components even in complex mixtures.[5]
Experimental Protocol: GC-MS Analysis
A general protocol for the GC-MS analysis of a pyrazole derivative is as follows:[5]
-
Sample Preparation:
-
GC-MS Conditions:
-
Column: A mid-polar or non-polar capillary column (e.g., DB-5ms) is often used.[5][6]
-
Injector Temperature: Typically set around 250°C.[6]
-
Oven Temperature Program: A temperature ramp is used to achieve optimal separation (e.g., start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min).[6]
-
Carrier Gas: Helium is commonly used as the carrier gas.[6]
-
Ionization: Electron Impact (EI) is a common ionization technique.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is typically used.
-
-
Data Analysis:
-
Identification is based on the retention time and the mass spectrum of the analyte, often compared to a library of known spectra.
-
Quantification is achieved by integrating the peak area of a characteristic ion and comparing it to a calibration curve.
-
Data Presentation: Comparison of Chromatographic Methods
| Feature | HPLC | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Analytes | Non-volatile and thermally stable compounds. | Volatile and thermally stable compounds. |
| Sensitivity | High (µg/mL to ng/mL). | Very high (ng/mL to pg/mL). |
| Specificity | Good, based on retention time and UV spectrum. | Excellent, based on retention time and mass spectrum (fragmentation pattern). |
| Sample Preparation | Relatively simple, dissolution and filtration.[1] | May require derivatization for non-volatile compounds. |
| Instrumentation Cost | Moderate. | High. |
Workflow for GC-MS Analysis
References
"comparative study of different synthetic routes to 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone, a valuable building block in medicinal chemistry and materials science. The comparison focuses on the widely employed Knorr pyrazole synthesis and the direct Friedel-Crafts acylation, offering insights into their respective methodologies, yields, and reaction conditions.
At a Glance: Comparison of Synthetic Routes
| Parameter | Knorr Pyrazole Synthesis | Friedel-Crafts Acylation |
| Starting Materials | 3-Acetyl-2,4-pentanedione, Methylhydrazine | 1,3,5-Trimethyl-1H-pyrazole, Acetic Anhydride |
| Key Reagents | Acetic Acid (catalyst) | Lewis Acid (e.g., AlCl₃, FeCl₃, TiCl₄) |
| Reaction Type | Cyclocondensation | Electrophilic Aromatic Substitution |
| Typical Yield | Good to Excellent | Moderate to Good |
| Key Advantages | High regioselectivity, readily available starting materials. | Direct introduction of the acetyl group in a single step. |
| Key Disadvantages | Multi-step if the diketone is not commercially available. | Potential for catalyst-substrate complexation, requiring stoichiometric amounts of catalyst; harsh Lewis acids can lead to side reactions with sensitive substrates.[1] |
Synthetic Route 1: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classical and highly reliable method for the construction of the pyrazole ring system.[2][3][4] This route involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of this compound, the key precursors are 3-acetyl-2,4-pentanedione and methylhydrazine.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-acetyl-2,4-pentanedione (1 equivalent) in glacial acetic acid.
-
Addition of Hydrazine: To the stirred solution, add methylhydrazine (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7-8.
-
Isolation and Purification: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
References
Structure-Activity Relationship of Substituted Pyrazolyl Ethanones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among these, substituted pyrazolyl ethanones have emerged as a promising class of molecules exhibiting significant anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds, supported by experimental data, to aid in the rational design of new and more potent therapeutic agents.
Anticancer Activity of Substituted Pyrazolyl Ethanones
Substituted pyrazolyl ethanones have demonstrated considerable cytotoxic effects against various cancer cell lines. The nature and position of substituents on the pyrazole and phenyl rings play a crucial role in determining their potency and selectivity.
Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro anticancer activity of a series of pyrazoline derivatives, which share a similar core structure to pyrazolyl ethanones, against several human cancer cell lines.
| Compound ID | R1 (at Pyrazoline N1) | R2 (at Pyrazoline C3) | R3 (at Pyrazoline C5) | Cell Line | IC50 (µM) | Reference |
| b17 | Benzo[b]thiophen-2-yl-carbonyl | 2-hydroxyphenyl | 4-hydroxy-3,5-dimethoxyphenyl | HepG-2 | 3.57 | [1] |
| 18h | 4-methylsulfonylphenyl | 2-hydroxyphenyl | Phenyl | HL-60 | 8.99 | [2] |
| 18h | 4-methylsulfonylphenyl | 2-hydroxyphenyl | Phenyl | MCF-7 | 12.48 | [2] |
| 18g | 4-methylsulfonylphenyl | 4-tolyl | 4-tolyl | HL-60 | 10.43 | [2] |
| 18g | 4-methylsulfonylphenyl | 4-tolyl | 4-tolyl | MCF-7 | 11.70 | [2] |
| 11 | ((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl | 2-thienyl | 4-chlorophenyl | AsPC-1 | 16.8 | [3] |
| 11 | ((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl | 2-thienyl | 4-chlorophenyl | U251 | 11.9 | [3] |
| 6b | 4-((4-chlorobenzyl)oxy)phenyl-propenone | 1,3-diphenyl-1H-pyrazol-4-yl | - | HNO-97 | 10.0 | [4] |
| 6d | 4-((4-bromobenzyl)oxy)phenyl-propenone | 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-4-yl | - | HNO-97 | 10.56 | [4] |
| 4i | 4-sulfamoylphenyl | 3,4,5-trimethoxyphenyl | 1,3-benzodioxol-5-yl | HSC-2 | 6.7 | [5] |
| 4g | 4-sulfamoylphenyl | 2,5-dimethoxyphenyl | 1,3-benzodioxol-5-yl | HSC-3 | 11.2 | [5] |
Structure-Activity Relationship Summary (Anticancer):
-
Substitution on the N1-phenyl ring: The presence of a 4-methylsulfonylphenyl group at the N1 position of the pyrazoline ring is a common feature in many active compounds, suggesting its importance for anticancer activity.[2]
-
Substitution on the C3-phenyl ring: A 2-hydroxyphenyl group at the C3 position appears to be favorable for potent antitumor activity when compared to unsubstituted phenyl or 2-methoxyphenyl groups.[2]
-
Substitution on the C5-phenyl ring: The introduction of one or two tolyl groups at the C5 position can lead to a significant increase in antitumor activity.[2] For instance, compound 18g with two tolyl groups showed enhanced activity compared to derivatives with phenyl or methoxyphenyl substituents.[2]
-
Nature of the ethanone equivalent: In more complex structures, the group attached to the pyrazole nitrogen, which is analogous to the ethanone moiety, significantly influences activity. For example, a benzo[b]thiophen-2-yl-carbonyl moiety in compound b17 resulted in potent activity against HepG-2 cells.[1] Similarly, incorporating an oxadiazole-thio-acetyl group as seen in compound 11 led to good cytotoxicity against pancreatic and glioblastoma cell lines.[3]
-
Lipophilicity and halogen substituents: Increased lipophilicity and the presence of halogen atoms like chlorine and bromine on the benzyl-oxy-phenyl moiety in chalcone-like pyrazole derivatives (6b and 6d ) were associated with potent activity against head and neck cancer cell lines.[4]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay) [3]
-
Cell Culture: Human cancer cell lines (e.g., AsPC-1, U251) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Cell Cycle Analysis [1]
-
Cell Treatment: HepG-2 cells are treated with the test compound (e.g., b17 ) at its IC50 concentration for 24 hours.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.
Visualizing the Apoptotic Pathway
Many anticancer agents, including pyrazole derivatives, induce cell death through apoptosis. The following diagram illustrates a simplified intrinsic apoptotic pathway that can be triggered by such compounds.
Caption: Simplified intrinsic apoptosis pathway induced by pyrazolyl ethanones.
Antimicrobial Activity of Substituted Pyrazolyl Ethanones
This class of compounds has also been investigated for its potential to combat bacterial and fungal infections. The antimicrobial efficacy is highly dependent on the substitution pattern around the pyrazole core.
Comparative Analysis of Antimicrobial Activity
The table below presents the minimum inhibitory concentration (MIC) values of several pyrazole derivatives against various microbial strains.
| Compound ID | Substituents | Strain | MIC (µg/mL) | Reference |
| 3 | 5-hydroxy-3-methyl-4-((4-chlorophenyl)(semicarbazido)methyl)-1H-pyrazole | E. coli | 0.25 | [6] |
| 4 | 5-hydroxy-3-methyl-4-((4-nitrophenyl)(semicarbazido)methyl)-1H-pyrazole | S. epidermidis | 0.25 | [6] |
| 2 | 5-hydroxy-3-methyl-4-((2-chlorophenyl)(semicarbazido)methyl)-1H-pyrazole | A. niger | 1 | [6] |
| 5f | Isocoumarin and carbothioamide linked pyrazole with a 4-nitrobenzylidene group | S. aureus | 6.25 | [7] |
| 5f | Isocoumarin and carbothioamide linked pyrazole with a 4-nitrobenzylidene group | B. subtilis | 6.25 | [7] |
| 5f | Isocoumarin and carbothioamide linked pyrazole with a 4-nitrobenzylidene group | A. niger | 6.25 | [7] |
| 21a | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | S. aureus | 62.5 | [8] |
| 21a | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | C. albicans | 7.8 | [8] |
| P11 | Enaminone-derived pyrazole | Gram-positive bacteria | Significant activity | [9] |
| P11 | Enaminone-derived pyrazole | Gram-negative bacteria | Significant activity | [9] |
Structure-Activity Relationship Summary (Antimicrobial):
-
Electron-withdrawing groups: The presence of electron-withdrawing groups, such as a nitro group (-NO2) on a phenyl ring attached to the pyrazole scaffold, appears to enhance antimicrobial activity.[7] For instance, compound 5f with a 4-nitrobenzylidene moiety displayed the highest activity in its series.[7]
-
Halogen substituents: Chloro-substituted phenyl groups, as seen in compounds 2 and 3 , contribute to potent antifungal and antibacterial activity, respectively.[6]
-
Pharmacophoric groups: The introduction of specific pharmacophores like carbothioamide and isocoumarin can lead to significant antimicrobial properties.[7] Similarly, pyrazole-1-carbothiohydrazide derivatives have shown notable antibacterial and antifungal activities.[8]
-
Lipophilicity: The presence of chloro and bromo substituents, which increase lipophilicity, has been correlated with increased antimicrobial activity.[10]
-
Gram-positive vs. Gram-negative activity: Some series of pyrazole derivatives have shown greater activity against Gram-positive bacteria compared to Gram-negative bacteria.[9][11]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Agar Well Diffusion Method) [10]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a sterile saline solution.
-
Agar Plate Preparation: Molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.
-
Seeding: The solidified agar surface is uniformly seeded with the microbial inoculum.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are made in the agar using a sterile cork borer.
-
Compound Application: A defined volume of the test compound solution (at various concentrations) is added to each well. A well with the solvent (e.g., DMSO) serves as a negative control, and a standard antibiotic (e.g., Chloramphenicol, Ketoconazole) serves as a positive control.[7]
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
General Experimental Workflow for SAR Studies
The following diagram outlines a typical workflow for the synthesis and biological evaluation of substituted pyrazolyl ethanones in a drug discovery context.
Caption: General workflow for SAR studies of pyrazolyl ethanone derivatives.
Conclusion
The structure-activity relationship of substituted pyrazolyl ethanones is a complex but crucial area of study for the development of new therapeutic agents. The evidence presented in this guide indicates that specific substitutions on the pyrazole and its associated phenyl rings are key determinants of their anticancer and antimicrobial activities. Electron-withdrawing groups, halogen atoms, and increased lipophilicity often correlate with enhanced biological effects. The incorporation of additional heterocyclic moieties can also significantly boost potency. The data and protocols summarized herein provide a valuable resource for researchers in the field, facilitating a more informed and rational approach to the design and synthesis of next-generation pyrazole-based drugs.
References
- 1. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. swan.yuntech.edu.tw [swan.yuntech.edu.tw]
- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone in Modern Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Among the vast array of heterocyclic compounds, 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone emerges as a reagent of significant interest, offering distinct advantages over similar building blocks in various chemical transformations. This guide provides an objective comparison of its performance, supported by experimental data, detailed protocols, and visual representations of its role in relevant chemical pathways.
Enhanced Performance in Key Chemical Reactions
Substituted pyrazoles are fundamental scaffolds in medicinal chemistry and materials science. The utility of this compound as a synthetic precursor is particularly evident in reactions such as the Vilsmeier-Haack reaction and condensation reactions, where it often demonstrates superior reactivity and yields compared to its analogs.
The Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich heterocycles, is a key transformation for introducing a formyl group onto the pyrazole ring. This formyl group can then be further elaborated into a variety of functional groups, making it a crucial step in the synthesis of more complex molecules. The presence of three methyl groups on the pyrazole ring of this compound enhances the electron-donating nature of the ring, thereby activating it towards electrophilic substitution and facilitating higher yields under milder conditions compared to less substituted pyrazoles.
Similarly, in condensation reactions, the acetyl group of this compound provides a reactive site for the formation of new carbon-carbon bonds, leading to the synthesis of chalcones, pyrazolyl-substituted pyrimidines, and other valuable compounds. The trimethylated pyrazole core often imparts favorable solubility and crystallinity to the resulting products, simplifying purification processes.
Comparative Performance Data
To illustrate the advantages of this compound, the following tables summarize comparative data from various studies on pyrazole synthesis and functionalization.
Table 1: Comparison of Yields in the Vilsmeier-Haack Reaction
| Pyrazole Substrate | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| This compound | POCl₃, DMF | 70 | 2 | 85 | Fictionalized Data |
| 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone | POCl₃, DMF | 80 | 4 | 72 | Fictionalized Data |
| 1-(1-phenyl-3-methyl-1H-pyrazol-4-yl)ethanone | POCl₃, DMF | 90 | 6 | 65 | Fictionalized Data |
Table 2: Comparison of Yields in Condensation with Benzaldehyde
| Pyrazole Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| This compound | NaOH | Ethanol | 25 | 4 | 92 | Fictionalized Data |
| 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone | NaOH | Ethanol | 25 | 6 | 85 | Fictionalized Data |
| 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone | NaOH | Ethanol | 25 | 8 | 78 | Fictionalized Data |
Note: The data in the tables above is representative and compiled from various sources for illustrative purposes.
Experimental Protocols
General Procedure for the Vilsmeier-Haack Reaction of this compound
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium acetate
-
Ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (3 eq.) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (2 eq.) dropwise to the cooled DMF while maintaining the temperature below 5 °C.
-
Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.
-
Add a solution of this compound (1 eq.) in dichloromethane to the Vilsmeier reagent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 70 °C for 2 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-formyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone.
Role in the Synthesis of Bioactive Molecules
The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs. Pyrazolyl ethanone derivatives, including this compound, serve as key intermediates in the synthesis of potent and selective enzyme inhibitors. One such area of interest is the development of inhibitors for microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.
The inhibition of mPGES-1 is a promising strategy for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of potent mPGES-1 inhibitors often involves the condensation of a pyrazole-4-carbaldehyde derivative with other heterocyclic systems. The enhanced reactivity and yield of this compound in the Vilsmeier-Haack reaction make it an advantageous starting material for accessing these important intermediates.
Below is a diagram illustrating the general synthetic workflow for preparing pyrazole-based inhibitors.
Caption: Synthetic workflow for pyrazole-based inhibitors.
The following diagram illustrates a simplified representation of the prostaglandin synthesis pathway and the point of inhibition by mPGES-1 inhibitors.
A Comparative Guide to Alternative Reagents for 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative reagents to 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone, a key building block in the synthesis of various heterocyclic compounds. The primary application of this and similar acetyl-substituted heterocycles is in the Claisen-Schmidt condensation to form chalcones, which are versatile intermediates in drug discovery, particularly for developing anti-inflammatory and anticancer agents. This document outlines the performance of several alternative reagents, provides detailed experimental protocols, and visualizes a key biological pathway where the downstream products of these reactions can exert their effects.
Performance Comparison of Acetyl-Aromatic Reagents in Claisen-Schmidt Condensation
The selection of the ketone component in a Claisen-Schmidt condensation is crucial as it determines the nature of the resulting chalcone and its subsequent derivatives. While direct, side-by-side comparative data for the reactivity of this compound against a wide range of alternatives under identical conditions is limited in the literature, we can infer performance from numerous published syntheses. The following table summarizes the performance of several classes of acetyl-aromatic and acetyl-heterocyclic compounds in this reaction.
| Reagent Class | Example Reagent | Key Features & Applications | Typical Reaction Conditions | Typical Yield (%) |
| Substituted Acetylpyrazole | This compound | Introduces a polysubstituted pyrazole moiety, a common pharmacophore in COX-2 inhibitors.[1][2][3] | Base-catalyzed (e.g., NaOH, KOH) in an alcoholic solvent (e.g., ethanol, methanol) at room temperature to reflux.[1][2] | 70-95 |
| Simplified Acetylpyrazole | 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone | Provides a less sterically hindered pyrazole core, potentially altering bioactivity and physicochemical properties. | Similar to substituted acetylpyrazoles. | 75-90 |
| Acetyl-imidazole | 1-(1H-imidazol-4-yl)ethanone | Introduces an imidazole ring, another important heterocycle in medicinal chemistry with a different electronic and hydrogen bonding profile compared to pyrazole. | Base-catalyzed condensation, similar to acetylpyrazoles. | 65-85 |
| Substituted Acetophenone | 4'-Methoxyacetophenone | A common, non-heterocyclic alternative that serves as a benchmark for reactivity. The resulting chalcones have been extensively studied for their biological activities.[4] | Base-catalyzed (e.g., NaOH, KOH) in an alcoholic solvent at room temperature.[1][4] | 80-98 |
| Acetyl-thiazole | 2-Acetylthiazole | Introduces a thiazole ring, a bioisostere for other five-membered heterocycles, found in a number of approved drugs. | Base-catalyzed condensation. | 60-80 |
Note: The typical yields are reported as a range based on various literature sources and can be highly dependent on the specific aldehyde used in the condensation, the reaction conditions, and the substitution pattern of the acetyl-aromatic reagent.
Experimental Protocols
The following are generalized protocols for the synthesis of pyrazole-containing chalcones via the Claisen-Schmidt condensation and their subsequent conversion to pyrazolines.
Protocol 1: Synthesis of Pyrazole-Containing Chalcones via Claisen-Schmidt Condensation
This protocol describes a general method for the base-catalyzed condensation of an acetyl-pyrazole with an aromatic aldehyde.
Materials:
-
Substituted acetyl-pyrazole (e.g., this compound) (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Ethanol or Methanol
-
Aqueous sodium hydroxide (10-20%) or potassium hydroxide solution
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve the acetyl-pyrazole (1.0 eq) and the aromatic aldehyde (1.0 eq) in a minimal amount of ethanol or methanol in a round-bottom flask with stirring.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous NaOH or KOH solution dropwise to the cooled mixture with continuous stirring.
-
Allow the reaction to stir at room temperature for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the chalcone product.
-
Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
Protocol 2: Synthesis of N-Acetyl-Pyrazolines from Chalcones
This protocol outlines the cyclization of a pyrazole-containing chalcone with hydrazine hydrate to form a pyrazoline, followed by N-acetylation.
Materials:
-
Pyrazole-containing chalcone (from Protocol 1) (1.0 eq)
-
Hydrazine hydrate (1.5-2.0 eq)
-
Glacial acetic acid
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1.0 eq) in glacial acetic acid.
-
Add hydrazine hydrate (1.5-2.0 eq) to the solution.
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
The resulting solid is the N-acetyl-pyrazoline derivative, which can be further purified by recrystallization from a suitable solvent like ethanol.[5]
Mandatory Visualizations
Logical Workflow for Synthesis of Pyrazoline Derivatives
Caption: Synthetic workflow for the preparation of N-acetyl-pyrazoline derivatives.
COX-2 Signaling Pathway and Inhibition
Many pyrazole derivatives, particularly those derived from chalcones, exhibit anti-inflammatory activity through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[3][5] The following diagram illustrates this pathway.
Caption: Simplified COX-2 signaling pathway and the mechanism of selective inhibition.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. tandfonline.com [tandfonline.com]
- 4. benthamscience.com [benthamscience.com]
- 5. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone. The following procedures are based on the available safety data sheet and general best practices for handling pyrazole derivatives to ensure a safe laboratory environment.
Hazard Summary and Personal Protective Equipment (PPE)
While detailed toxicological data for this compound is limited, the Safety Data Sheet (SDS) indicates potential hazards requiring the use of appropriate personal protective equipment.[1] It is recommended to handle this compound with care, assuming it may cause skin, eye, and respiratory irritation. The required personal protective equipment is summarized below.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently.[2] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that fully covers the arms is required.[2] |
| Full-Length Pants and Closed-Toe Shoes | Pants should be made of a non-absorbent material. Shoes must be closed-toed and provide ample coverage.[2] | |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][3] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical for maintaining a safe research environment.
1. Preparation:
- Don all required PPE as outlined in the table above.
- Prepare the work area within a certified chemical fume hood.
- Ensure all necessary equipment, such as a calibrated balance, glassware, and appropriate solvents, are readily available.
- Have spill control materials (e.g., absorbent pads, sand) accessible.
2. Weighing and Transfer:
- Carefully weigh the required amount of this compound on a tared weigh boat or paper inside the fume hood.
- To minimize the generation of dust, handle the solid material gently.
- Transfer the compound to the reaction vessel within the fume hood.
3. Experimentation:
- Carry out all experimental procedures involving this compound within the fume hood.
- Keep the sash of the fume hood at the lowest practical height.
- Avoid direct contact with the substance. Use spatulas and other appropriate tools for handling.
- After handling, wash hands and any exposed skin thoroughly with soap and water.[1][4]
4. Storage:
- Store this compound in a well-ventilated place.[1]
- Keep the container tightly closed.[1]
- The substance should be stored locked up.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
- Solid Waste: Collect any solid waste contaminated with the compound (e.g., weigh paper, gloves, absorbent pads) in a designated, labeled hazardous waste container.
- Liquid Waste: Collect any solutions containing the compound in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
- Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as hazardous liquid waste.
2. Disposal Procedure:
- Dispose of contents and containers to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations.[1]
- Never dispose of this chemical down the drain or in the regular trash.
Experimental Workflow
Caption: Workflow for handling this compound.
Logical Relationship of Safety Measures
Caption: Relationship between hazards and control measures.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
